1-Ethyl-4-(4-nitrophenyl)piperazine
Description
Propriétés
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWICNRVCQLKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386281 | |
| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-00-6 | |
| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, a detailed synthesis protocol, and an exploration of its known biological activities.
Core Chemical Properties
This compound is a substituted piperazine compound. The presence of the nitro group on the phenyl ring and the ethyl group on the piperazine moiety are key features influencing its chemical behavior and biological interactions.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 115619-00-6 | [1][2] |
| Molecular Formula | C12H17N3O2 | [1][3] |
| Molecular Weight | 235.28 g/mol | [1][3] |
| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |
| logP | 2.156 | [3] |
| logD (at pH 7.4) | 1.4705 | [3] |
| logSw | -2.2377 | [3] |
| Polar Surface Area | 40.609 Ų | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| SMILES | CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O | [3] |
| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of this compound
A general and widely cited method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and a suitable nitrophenyl halide.[1][2]
Materials:
-
N-ethylpiperazine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ice water
Procedure:
-
Dissolve 4-Fluoronitrobenzene (2 g, 14.2 mmol) and anhydrous K2CO3 (2.2 g, 15.6 mmol) in DMSO (5 mL).[1][2]
-
Slowly add N-ethylpiperazine (14.2 mmol) dropwise to the reaction mixture.[1][2]
-
Continue stirring the reaction mixture at room temperature for 10 hours.[1][2]
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water to induce precipitation.[1][2]
-
Collect the precipitate by filtration.
A diagram of the synthesis workflow is provided below.
References
An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Molecular Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a molecule of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.
Molecular Structure and Formula
This compound is a disubstituted piperazine derivative. The molecular structure consists of a central piperazine ring, a heterocyclic saturated ring containing two nitrogen atoms at positions 1 and 4. An ethyl group is attached to one nitrogen atom, and a 4-nitrophenyl group is attached to the other.
The presence of the aromatic nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. The piperazine ring, with its capacity for conformational flexibility, and the two distinct substituents at the nitrogen atoms, contribute to its potential for diverse biological activities and applications in materials science.
Molecular Formula: C₁₂H₁₇N₃O₂
Molecular Weight: 235.28 g/mol
Chemical Structure:
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₂ | --- |
| Molecular Weight | 235.28 g/mol | --- |
| CAS Number | 115619-00-6 | --- |
| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |
| pKa (Predicted) | 7.76 ± 0.10 | [1] |
| LogP (Predicted) | 2.45 | --- |
| Melting Point | Not available | --- |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Materials:
-
1-Chloro-4-nitrobenzene
-
1-Ethylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF, add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Characterization Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group (typically in the range of δ 6.8-8.2 ppm), the methylene protons of the piperazine ring (typically in the range of δ 2.5-3.5 ppm), and the ethyl group protons (a quartet and a triplet, typically in the range of δ 1.0-2.6 ppm).
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the solvent peak as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Expected Signals: The ¹³C NMR spectrum should display distinct signals for the carbons of the nitrophenyl ring, the piperazine ring, and the ethyl group.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan for the expected molecular ion peak ([M+H]⁺).
-
Data Analysis: Identify the molecular ion peak, which should correspond to the calculated molecular weight of the compound plus the mass of a proton (236.13 m/z). Analyze the fragmentation pattern to further confirm the structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key intermediate in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and physicochemical properties of the target compound. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Introduction
This compound (CAS No. 115619-00-6) is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be derivatized to explore structure-activity relationships. This guide focuses on the practical synthesis of this valuable building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 115619-00-6 | [1] |
| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [1] |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ | |
| pKa (Predicted) | 7.76 ± 0.10 | |
| Physical Form | Solid |
Synthetic Routes
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by N-ethylpiperazine. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring activates the aromatic system towards nucleophilic attack.
Caption: Reaction scheme for the synthesis of this compound via SNAr.
A general and reliable method for the synthesis is as follows[1]:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 4-Fluoronitrobenzene | 141.10 | 2.0 | 14.2 | 1.0 |
| N-Ethylpiperazine | 114.19 | 1.62 | 14.2 | 1.0 |
| Anhydrous K₂CO₃ | 138.21 | 2.2 | 15.6 | 1.1 |
| Dimethyl sulfoxide (DMSO) | - | 5 mL | - | - |
Procedure:
-
To a solution of 4-fluoronitrobenzene (2 g, 14.2 mmol) in DMSO (5 mL) in a suitable reaction vessel, add anhydrous potassium carbonate (2.2 g, 15.6 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at room temperature for 10 hours.
-
Upon completion of the reaction, pour the mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Dry the collected solid to obtain this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed for the synthesis of this compound from an aryl halide (e.g., 4-chloro or 4-bromonitrobenzene) and N-ethylpiperazine. This approach is particularly useful when the SNAr reaction is sluggish or gives low yields.
Caption: General scheme for Buchwald-Hartwig synthesis of this compound.
Typical Reagents and Conditions:
-
Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
-
Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.
-
Temperature: Typically elevated temperatures (80-120 °C) are required.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Characterization Data (Predicted and Analog-Based)
Experimental spectroscopic data for this compound is not widely published. Therefore, predicted data and data from closely related analogs are provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (ipso to N) | ~154 |
| C (para to N) | ~138 |
| CH (ortho to N) | ~112 |
| CH (meta to N) | ~126 |
| CH₂ (piperazine, adjacent to N-aryl) | ~47 |
| CH₂ (piperazine, adjacent to N-ethyl) | ~52 |
| CH₂ (ethyl) | ~52 |
| CH₃ (ethyl) | ~12 |
Note: These are predicted values and should be confirmed experimentally.
For comparison, the experimental ¹H and ¹³C NMR data for the closely related compound 1-Methyl-4-(4-nitrophenyl)piperazine are as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2950-2850 | Medium-Strong |
| Asymmetric NO₂ stretch | 1550-1500 | Strong |
| Symmetric NO₂ stretch | 1350-1300 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium |
| C-N stretch | 1250-1020 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight.
Experimental Workflow and Logic
The synthesis and characterization of this compound follows a logical workflow.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined the synthesis of this compound, providing a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. While experimental characterization data is limited in the public domain, predicted and analog-based spectroscopic information has been provided to aid in the identification and quality control of the synthesized compound. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug development.
References
An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine (CAS: 115619-00-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate in the synthesis of targeted cancer therapeutics. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant role in the manufacturing of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. Furthermore, this guide discusses the potential biological activities of the broader nitrophenylpiperazine class of compounds, including tyrosinase inhibition and interaction with serotonin receptors, and furnishes detailed experimental protocols for the evaluation of these activities. While specific experimental spectral and quantitative biological data for this compound are not widely available in the public domain, this guide serves as a critical resource for researchers engaged in the synthesis and development of novel pharmaceuticals.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of these properties are predicted, as extensive experimental data is not publicly available.
| Property | Value | Source |
| CAS Number | 115619-00-6 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 381.9±37.0 °C (Predicted) | [1] |
| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [3] |
| SMILES | CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O | [3] |
Synthesis
A general and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
4-Fluoronitrobenzene
-
N-Ethylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Dry the collected solid to yield this compound.
Role in Drug Development: Intermediate for Infigratinib
This compound is a crucial intermediate in the multi-step synthesis of Infigratinib (BGJ398), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). Infigratinib is an approved therapeutic for the treatment of certain types of cancer, including cholangiocarcinoma. The synthesis of Infigratinib involves the chemical modification of this compound to introduce the core structure of the final drug molecule.
Potential Biological Activities and Experimental Evaluation
While specific biological data for this compound is limited, the broader class of nitrophenylpiperazine derivatives has been investigated for various pharmacological activities.
Tyrosinase Inhibition
Certain nitrophenylpiperazine derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests potential applications in dermatology and cosmetology for treating hyperpigmentation disorders.
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation, measured spectrophotometrically, is proportional to the inhibitory activity of the compound.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compound (this compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound solution (or DMSO for control), and mushroom tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance of each well at a specific wavelength (e.g., 475 nm) in a kinetic mode for a defined period.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of tyrosinase inhibition for the test compound by comparing its reaction rate to that of the control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Interaction with Serotonin Receptors
Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their activity can range from agonism to antagonism, making them interesting scaffolds for the development of drugs targeting the central nervous system.
Principle: This is a competitive binding assay that measures the affinity of a test compound for a specific serotonin receptor subtype. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype
-
Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors)
-
Test compound (this compound)
-
Unlabeled competing ligand (for non-specific binding determination)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
For determining non-specific binding, a separate set of tubes is prepared with a high concentration of an unlabeled competing ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. This compound CAS#: 115619-00-6 [m.chemicalbook.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. CAS#:385403-85-0 | 1-ethyl-4-((4-nitrophenyl)sulfonyl)piperazine | Chemsrc [chemsrc.com]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Ethyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document collates available data on its synthesis, characterization, and potential biological activities, presenting it in a structured format for easy reference and comparison.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a piperazine ring substituted with an ethyl group at one nitrogen and a 4-nitrophenyl group at the other.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| CAS Number | 115619-00-6 | [2] |
| Appearance | Solid | [1] |
| Boiling Point (Predicted) | 381.9 ± 37.0 °C | [2] |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.76 ± 0.10 | [1] |
Synthesis and Purification
A general method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and 4-fluoronitrobenzene.[2][3][4]
General Synthesis Protocol
A solution of 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature.[2][4] N-ethylpiperazine (1.0 equivalent) is then added dropwise to the mixture. The reaction is stirred for an extended period, typically around 10 hours, at room temperature.[2][4] Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid precipitate is collected by filtration and dried to yield this compound.[2][4]
Figure 1: General synthetic workflow for this compound.
Purification
Purification of the crude product can be achieved through recrystallization from a suitable solvent or by column chromatography.[5] An HPLC method for the analysis of 1-ethylpiperazine, a related compound, has been described using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which could be adapted for purity analysis of the title compound.[6]
Spectral Characterization
Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs like 1-(4-nitrophenyl)piperazine.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperazine ring protons (two distinct multiplets), and the aromatic protons of the nitrophenyl group (two doublets). |
| ¹³C NMR | Resonances for the ethyl carbons, the four distinct carbons of the piperazine ring, and the carbons of the nitrophenyl group, including the carbon bearing the nitro group at a downfield shift. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic and aromatic), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretching, and aromatic C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (235.28 m/z). Fragmentation patterns would likely involve cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the nitro group. |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities.[5] Many biologically active compounds, including antifungal, antibacterial, antimalarial, and antipsychotic agents, contain the piperazine pharmacophore.[5]
The related compound, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[7] It is plausible that this compound could exhibit similar activity at monoamine transporters or receptors, though this requires experimental verification.
The presence of the 4-nitrophenyl moiety also suggests potential for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be used as a handle for the synthesis of more complex molecules with diverse biological targets.
Figure 2: Logical relationships of potential biological relevance.
Safety and Handling
Specific safety data for this compound is limited. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While its specific physical, chemical, and biological properties are not yet fully characterized in publicly available literature, its structural similarity to other biologically active piperazine derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential signaling pathway interactions.
References
- 1. This compound CAS#: 115619-00-6 [m.chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound | 115619-00-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
1-Ethyl-4-(4-nitrophenyl)piperazine as a research chemical
An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine
For researchers, scientists, and drug development professionals, this compound is a versatile heterocyclic compound belonging to the nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its structural motif is present in molecules screened for a range of biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications based on current research into structurally related compounds.
Physicochemical and Structural Data
This compound, with the CAS number 115619-00-6, is an organic compound whose core structure features a piperazine ring substituted with an ethyl group at one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 115619-00-6 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Predicted Boiling Point | 381.9 ± 37.0 °C | [1] |
| logP | 2.156 | [2] |
| logD (pH 7.4) | 1.4705 | [2] |
| logSw | -2.2377 | [2] |
| Polar Surface Area | 40.609 Ų | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| InChI Key | XEWICNRVCQLKIG-UHFFFAOYSA-N | [2] |
Synthesis and Analytical Characterization
The synthesis and analysis of this compound are critical first steps in its use for further research and development.
General Synthesis Protocol
The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.
Experimental Protocol:
-
Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and anhydrous potassium carbonate (K₂CO₃) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and activation.
-
Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the mixture vigorously at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum to yield this compound.[1]
Analytical Characterization Protocol
Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.
Representative Protocol: HPLC-UV Analysis
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., Acetonitrile/Water).
-
For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[3]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g., ~340 nm).[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the compound by comparing the peak area from the sample injection to a calibration curve generated from known standards. Purity is determined by the relative area of the main peak.
Research Applications and Biological Potential
While specific biological activity data for this compound is not widely published, its primary roles in research are as a synthetic intermediate and as a scaffold for exploring biological targets relevant to the broader nitrophenylpiperazine class.
Application as a Synthetic Intermediate
A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved through the reduction of the nitro group to an amine, which can then undergo a wide variety of subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new compounds for screening.
Experimental Protocol: Nitro Group Reduction
-
Setup: Suspend this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Reagent Addition: Add iron powder (Fe, multiple equivalents) and a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like sodium carbonate.
-
Isolation: Extract the resulting aniline derivative with an organic solvent and purify, typically by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]
Potential as a Tyrosinase Inhibitor
Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]
While this compound was not tested, the findings suggest its potential as a base structure for this application. The most potent compound in the aforementioned study exhibited mixed-type inhibition.
| Compound Example (from study) | R-Group on Piperazine | Tyrosinase IC₅₀ (µM) | Reference |
| 4l | Indole moiety | 72.55 | [1] |
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution, and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes at room temperature.
-
Initiation: Add the L-DOPA substrate to all wells to start the reaction.
-
Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Conclusion
This compound is a valuable research chemical with well-defined synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic intermediate for the creation of more complex molecules. Based on current research into related scaffolds, this compound and its future derivatives hold potential for the development of novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological applications and as antimicrobial agents. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development pipelines.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethyl-4-(4-nitrophenyl)piperazine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes predicted spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and analytical workflows.
Molecular Structure
This compound is a derivative of piperazine featuring an ethyl group on one nitrogen and a 4-nitrophenyl group on the other. Its molecular formula is C₁₂H₁₇N₃O₂ and it has a molecular weight of 235.28 g/mol .
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-methyl-4-(4-nitrophenyl)piperazine and other N-substituted nitrophenylpiperazines.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d, J ≈ 9.2 Hz | 2H | Ar-H (ortho to NO₂) |
| ~6.85 | d, J ≈ 9.2 Hz | 2H | Ar-H (meta to NO₂) |
| ~3.50 | t, J ≈ 5.0 Hz | 4H | -N(CH₂)- (piperazine ring, adjacent to aryl) |
| ~2.65 | t, J ≈ 5.0 Hz | 4H | -N(CH₂)- (piperazine ring, adjacent to ethyl) |
| ~2.50 | q, J ≈ 7.2 Hz | 2H | -CH₂- (ethyl group) |
| ~1.15 | t, J ≈ 7.2 Hz | 3H | -CH₃ (ethyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | Ar-C (C-NO₂) |
| ~138.5 | Ar-C (C-N) |
| ~126.0 | Ar-CH (ortho to NO₂) |
| ~113.0 | Ar-CH (meta to NO₂) |
| ~52.5 | -N(CH₂)- (piperazine ring) |
| ~52.0 | -CH₂- (ethyl group) |
| ~47.0 | -N(CH₂)- (piperazine ring) |
| ~12.0 | -CH₃ (ethyl group) |
Table 3: Predicted IR Spectroscopic Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2800 | Medium | C-H stretching (aliphatic) |
| ~1595 | Strong | C=C stretching (aromatic) |
| ~1500 | Strong | N-O asymmetric stretching (nitro group) |
| ~1320 | Strong | N-O symmetric stretching (nitro group) |
| ~1240 | Medium | C-N stretching (aryl-amine) |
| ~1115 | Medium | C-N stretching (aliphatic amine) |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 235 | Moderate | [M]⁺ (Molecular Ion) |
| 206 | High | [M - C₂H₅]⁺ |
| 178 | Moderate | [M - C₂H₅ - CO]⁺ or [M - C₄H₉]⁺ |
| 150 | Moderate | [C₈H₈NO₂]⁺ |
| 120 | Moderate | [C₆H₄NO₂]⁺ |
| 92 | Low | [C₆H₄N]⁺ |
| 71 | High | [C₄H₉N]⁺ (piperazine fragment) |
| 56 | Very High | [C₃H₆N]⁺ (piperazine fragment - base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
3.1 Synthesis of this compound
A general method for the synthesis involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.
-
Materials: 4-Fluoronitrobenzene, N-ethylpiperazine, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ice water.
-
Procedure:
-
Dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous K₂CO₃ (1.1 equivalents) in DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Set the spectral width to 0-12 ppm.
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
3.4 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Mandatory Visualizations
4.1 Molecular Structure and NMR Atom Numbering
The following diagram illustrates the molecular structure of this compound with atom numbering for unambiguous assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR.
4.2 Spectroscopic Analysis Workflow
This diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Logical workflow for spectroscopic analysis of a synthesized compound.
4.3 Predicted Mass Spectrum Fragmentation Pathway
This diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization (EI) conditions.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Methodological & Application
Application Notes and Protocols for the Gas Chromatographic Analysis of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of piperazine and its derivatives using gas chromatography (GC). The methods outlined below are suitable for a range of applications, from the quality control of pharmaceutical substances to the forensic analysis of designer drugs.
Introduction
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring.[1][2][3] It and its derivatives have a wide range of applications, including as an anthelmintic agent in veterinary and human medicine, as a building block in the synthesis of various pharmaceuticals, and unfortunately, as a class of designer drugs of abuse.[2][3][4] Given the diverse applications and the potential for abuse, robust and reliable analytical methods for the detection and quantification of piperazine compounds are essential. Gas chromatography, with its high resolving power and sensitivity, is a powerful tool for this purpose. This document details three distinct GC methods for the analysis of piperazine compounds.
Method 1: Direct GC-FID Analysis of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances
This method is suitable for the quantitative determination of piperazine and its simple alkyl derivatives in bulk pharmaceutical ingredients and formulations without the need for derivatization.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the pharmaceutical drug substance.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Prepare a standard solution containing piperazine, 1-methylpiperazine, and 1-ethylpiperazine in methanol at a known concentration (e.g., 100 µg/mL).
2. GC-FID Conditions:
-
Column: DB-17 (50% Phenyl - 50% methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[5]
-
Injector Temperature: 250°C.[5]
-
Detector Temperature (FID): 260°C.[5]
-
Injection Volume: 1.0 µL.[5]
-
Oven Temperature Program:
-
Diluent: Methanol.[5]
Workflow Diagram
Caption: Workflow for Direct GC-FID Analysis.
Method 2: GC-MS Analysis of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in Biological Matrices
This method is designed for the sensitive and simultaneous quantification of the designer drugs BZP and TFMPP in plasma, urine, and cell culture medium. It involves a solid-phase extraction (SPE) cleanup and a perfluoroacylation derivatization step to improve chromatographic performance and sensitivity.
Experimental Protocol
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
For Plasma: Precipitate proteins by adding an appropriate solvent.
-
For all matrices: Perform enzymatic hydrolysis if necessary to release conjugated forms of the analytes.
-
For cell culture medium: A liquid-liquid extraction may be required prior to SPE.
-
Condition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.[6][7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Further dry the residue in a desiccator containing phosphorus pentoxide (P2O5) overnight.[6][7]
2. Derivatization:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[6][7]
-
Cool the sample to room temperature and evaporate to dryness under a stream of nitrogen.[6][7]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6][7]
3. GC-MS Conditions:
-
Column: J&W DB-5ms (5% Phenyl - 95% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injector Temperature: Not specified, but a typical temperature would be 250-280°C.
-
Transfer Line Temperature: 280°C.[6]
-
Injection Volume: 1 µL.[6]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Workflow Diagram
Caption: Workflow for GC-MS Analysis with Derivatization.
Method 3: GC-MS Screening of Multiple Piperazine Derivatives in Seized Materials
This method provides a general approach for the qualitative analysis of a broader range of piperazine derivatives commonly found in seized drug samples. It includes options for analysis with or without derivatization.
Experimental Protocol
1. Sample Preparation:
-
Homogenize the seized material (e.g., tablets, powders).
-
Dissolve a known amount of the homogenized sample in a suitable solvent such as methanol or acetonitrile.[1]
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
2. Derivatization (Optional, but recommended for improved peak shape and sensitivity):
-
Silylation: Evaporate a portion of the sample extract to dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70-90°C for 30 minutes.
-
Acylation: Evaporate a portion of the sample extract to dryness. Add an acylating agent (e.g., heptafluorobutyric anhydride - HFBA) and an appropriate solvent. Heat at 70-90°C for 30 minutes.
3. GC-MS Conditions:
-
Column: A non-polar or mid-polarity column such as a DB-1ms or DB-5ms is recommended.
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: A general-purpose temperature program is recommended, for example:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10-15°C/min to 300°C.
-
Hold at 300°C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to obtain mass spectra for library matching and identification.
-
Logical Relationship Diagram
Caption: Logical Flow for Piperazine Screening.
Quantitative Data Summary
The following table summarizes the quantitative data for the GC-MS analysis of BZP and TFMPP in various biological matrices as described in Method 2.
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Extraction Efficiency (%) |
| BZP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |
| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | |
| Cell Culture Medium | 0 - 10 | 0.156 | 0.312 | 76 - 101 | |
| TFMPP | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 |
| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | |
| Cell Culture Medium | 0 - 10 | 0.312 | 0.625 | 76 - 101 | |
| Data sourced from Moreira P, et al. (2020)[6][7] |
References
Application Notes and Protocols: In Vitro Assays Involving 1-Ethyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class. While extensive in vitro biological data for this specific molecule is not widely published, it serves as a crucial intermediate in the synthesis of various derivatives that have been evaluated for significant pharmacological activities. Research primarily points towards the exploration of its derivatives for antimicrobial and enzyme inhibitory properties.
These application notes provide detailed protocols for key in vitro assays where this compound and its analogues can be evaluated. The methodologies are based on established practices for screening piperazine-containing compounds. Included are protocols for assessing antibacterial activity and tyrosinase inhibition, reflecting the most promising therapeutic areas for this chemical scaffold.
Synthesis of this compound
The primary application of this compound is as a precursor in multi-step organic synthesis. One documented synthesis route involves the reaction of ethyl piperazine with 4-chloro nitrobenzene.[1][2] The resulting compound is often then used to generate further derivatives, for example, by reducing the nitro group to an aniline, which can then be further modified.[1][2]
Caption: Synthetic pathway for this compound and its subsequent derivatization.
Application Note 1: Antibacterial Activity Screening
Piperazine derivatives have been widely investigated for their antimicrobial properties.[2][3][4][5] The following protocol describes the cup-plate agar diffusion method, a common and effective technique for preliminary in vitro screening of the antibacterial potential of synthetic compounds like this compound and its analogues.
Quantitative Data Summary for Piperazine Derivatives
While data for this compound is limited, related piperazine derivatives have shown varied antibacterial activity. The table below summarizes findings for compounds synthesized from a 1-(4-(4-nitro phenyl) piperazine-1-yl) precursor, demonstrating the potential of this scaffold. Note that compound 4d is the direct nitrophenyl derivative in this series.
| Compound ID | R-Group on Piperazine | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4b | 4-ethyl piperazine-1-yl | E. coli | 200 | 6 | [6] |
| 4b | 4-ethyl piperazine-1-yl | K. pneumonia | 200 | 6 | [6] |
| 4b | 4-ethyl piperazine-1-yl | S. aureus | 200 | 4 | [6] |
| 4b | 4-ethyl piperazine-1-yl | B. subtilis | 200 | 4 | [6] |
| 4d | 4-(4-nitro phenyl) piperazine-1-yl | All tested strains | All concentrations | No zone of inhibition | [6] |
Experimental Protocol: Cup-Plate Agar Diffusion Method
This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well (cup) containing the test compound diffused into an agar medium inoculated with a specific bacterium.[7][8][9]
1. Materials and Reagents:
-
Nutrient Broth
-
Nutrient Agar
-
Test compound (this compound)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Sterile Petri dishes, pipettes, and cork borer (or well cutter)
2. Procedure:
-
Prepare Inoculum: Culture the selected bacterial strains in Nutrient Broth at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Agar Plates: Autoclave Nutrient Agar and cool to 45-50°C. Pour the molten agar into sterile Petri dishes and allow it to solidify completely under aseptic conditions.
-
Inoculate Plates: Spread the prepared bacterial inoculum evenly over the surface of the agar plates using a sterile swab.
-
Create Wells: Use a sterile cork borer to cut uniform wells (e.g., 6-8 mm in diameter) in the inoculated agar.
-
Load Test Solutions:
-
Prepare stock solutions of the test compound and the standard antibiotic in DMSO.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Add the same volume of the standard antibiotic solution to another well (positive control).
-
Add the same volume of the solvent (DMSO) to a third well (negative control).
-
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
Caption: Experimental workflow for the cup-plate agar diffusion antibacterial assay.
Application Note 2: Tyrosinase Inhibition Assay
Nitrophenylpiperazine derivatives have recently been identified as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7][10] Inhibiting this enzyme is a primary strategy for developing treatments for hyperpigmentation disorders. This protocol outlines a colorimetric in vitro assay to determine the tyrosinase inhibitory activity of test compounds.
Quantitative Data Summary for Nitrophenylpiperazine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of synthesized 4-nitrophenylpiperazine derivatives, highlighting the potential of this chemical class as tyrosinase inhibitors.[7]
| Compound ID | R-Group | % Inhibition at 100 µM | IC50 (µM) | Reference |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 | [7] |
| 4l | Indole | - | 72.55 | [7][10] |
| Kojic Acid | (Positive Control) | - | 17.76 | [11] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.[1][12][13][14]
1. Materials and Reagents:
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Mushroom Tyrosinase (e.g., 1000 units/mL stock in cold phosphate buffer)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)
-
Test compound (this compound) dissolved in DMSO
-
Kojic Acid (positive control) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Solutions: Create serial dilutions of the test compound and Kojic acid at various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay wells is below 1% to prevent solvent interference.
-
Plate Setup (in a 96-well plate):
-
Test Wells: Add 120 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase enzyme solution.
-
Positive Control Wells: Add 120 µL of phosphate buffer, 20 µL of the Kojic acid dilution, and 20 µL of the tyrosinase enzyme solution.
-
Enzyme Control (100% Activity): Add 140 µL of phosphate buffer (with equivalent DMSO concentration) and 20 µL of the tyrosinase enzyme solution.
-
Blank Well: Add 160 µL of phosphate buffer.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate of the enzyme control and V_sample is the rate with the test compound).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jmsronline.com [jmsronline.com]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the antimicrobial and antifungal screening of piperazine derivatives. It includes a summary of quantitative activity data from recent studies, detailed experimental protocols for key screening assays, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Quantitative Activity Data of Piperazine Derivatives
Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several reported piperazine derivatives against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound Class/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| N,N′-disubstituted piperazines (Compound 4) | 16 | - | >256 | - | [1] |
| N,N′-disubstituted piperazines (Compound 6c) | 16 | - | 8 | - | [1] |
| N,N′-disubstituted piperazines (Compound 6d) | 16 | 16 | 16 | - | [1] |
| N,N′-disubstituted piperazines (Compound 7b) | - | 16 | - | - | [1] |
| 1-(4-nitrophenyl)piperazine derivatives | 15.4 - 15.0 | - | - | - | [2] |
| Mannich Bases (Compound 8) | 125-500 | - | 125-500 | - | [3] |
| Mannich Bases (Compound 9) | 250 | 125 | - | - | [3] |
Note: '-' indicates data not reported in the cited source.
Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound Class/Derivative | Candida albicans (Yeast) | Aspergillus niger (Mold) | Aspergillus flavus (Mold) | Reference |
| Chalcone derivatives (Compound D2) | - | - | - | [4] |
| Piperazine-modified Ketoconazole (Compound 5) | - | - | 24x more potent than Ketoconazole | [5] |
| Mannich Bases (Compound 8) | 0.49 (vs. C. parapsilosis) | - | - | [3] |
| Mannich Bases (Compound 9) | 0.98 (vs. C. parapsilosis) | - | - | [3] |
Note: Some studies report activity against other fungal species or provide qualitative results not suitable for this table. Chalcone derivatives showed significant activity against plant fungi like Rhizoctonia solani.[4]
Experimental Workflows
Visualizing the experimental process is key to understanding and executing protocols efficiently. The following diagrams, generated using Graphviz, illustrate the logical flow of antimicrobial and antifungal screening.
Caption: High-level workflow for antimicrobial and antifungal screening.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for MBC and MFC determination.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible and comparable data.[6] The following sections provide detailed methodologies for key in vitro screening assays.
Protocol 1: Media and Reagent Preparation
A. Mueller-Hinton Medium (for Bacteria)
-
Mueller-Hinton Broth (MHB):
-
Suspend 21 g of dehydrated MHB powder in 1 L of distilled water.[1]
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[7]
-
Dispense into flasks or tubes as desired.
-
Sterilize by autoclaving at 121°C for 15 minutes.[7]
-
Allow to cool to room temperature before use. The final pH should be 7.3 ± 0.1 at 25°C.[7]
-
-
Mueller-Hinton Agar (MHA):
-
Suspend 38 g of dehydrated MHA powder in 1 L of distilled water.[8]
-
Heat with frequent agitation and boil for 1 minute to completely dissolve the medium.[9]
-
Sterilize by autoclaving at 121°C for 15 minutes.[9]
-
Cool the medium to 45-50°C in a water bath.
-
Pour the molten agar into sterile petri dishes on a level surface to a uniform depth (e.g., 4 mm).
-
Allow the agar to solidify at room temperature and store at 2-8°C.[9]
-
B. RPMI-1640 Medium (for Fungi)
-
Dissolve 10.4 g of RPMI-1640 powder (with L-glutamine, without sodium bicarbonate) in 900 mL of distilled water.
-
Add 34.53 g of MOPS (3-(N-morpholino)propanesulfonic acid) buffer.[2]
-
Adjust the pH to 7.0 at 25°C using 1M NaOH.[2]
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize the medium by filtration through a 0.22 µm membrane filter.[10]
-
Store at 4°C until use.
Protocol 2: Agar Disk Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity.
-
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure even growth.[11]
-
Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the piperazine derivative onto the inoculated agar surface. Gently press the discs to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the organism to the compound.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Procedure:
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12. Add 100 µL of the piperazine derivative stock solution (at twice the desired highest final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).
-
Inoculum Preparation: Prepare a microbial inoculum as described for the disk diffusion assay, then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[12]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]
-
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13]
-
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a fresh, drug-free agar plate (e.g., MHA or Sabouraud Dextrose Agar).[14][15]
-
Also, plate a sample from the positive growth control well to confirm the initial inoculum count.
-
Incubate the plates at the appropriate temperature until growth is visible in the control culture (typically 24-48 hours).
-
-
Interpretation of Results:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[13]
-
The relationship between MIC and MBC/MFC can indicate whether a compound is static (inhibits growth; MBC/MIC > 4) or cidal (kills the organism; MBC/MIC ≤ 4).[3]
-
References
- 1. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]
- 2. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. mdpi.com [mdpi.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. microbenotes.com [microbenotes.com]
- 9. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethyl-4-(4-nitrophenyl)piperazine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utility of 1-Ethyl-4-(4-nitrophenyl)piperazine as a key intermediate in the development of pharmacologically active compounds. The following sections include experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring substituted with an ethyl group and a nitrophenyl moiety, allows for versatile chemical modifications. The primary application of this intermediate lies in its conversion to 4-(4-aminophenyl)-1-ethylpiperazine through the reduction of the nitro group. This resulting aniline derivative serves as a crucial precursor for the synthesis of a variety of drug candidates, including kinase inhibitors and compounds with potential antimicrobial activity.
Synthesis of this compound and its Amino Derivative
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-ethylpiperazine and an activated nitroaromatic compound, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished via catalytic hydrogenation.
Quantitative Data for Synthesis
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Arylation | 1-Ethylpiperazine, 4-Fluoronitrobenzene | K₂CO₃ | DMF | 20 | 2 | ~98 | >95 |
| 2 | Nitro Reduction | This compound | Raney Nickel | Methanol | 25 | 7 | >90 | >98 |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-methyl-4-(4-nitrophenyl)piperazine.
Materials:
-
1-Ethylpiperazine
-
4-Fluoronitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Cold Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in DMF, add 1-ethylpiperazine (1 equivalent) and potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature (20°C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it in an oven at 80°C for 2 hours to yield this compound.
Step 2: Synthesis of 4-(4-Aminophenyl)-1-ethylpiperazine
This protocol describes a general procedure for the reduction of the nitro group using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, prepare a suspension of this compound (1 equivalent) in methanol.
-
Carefully add a catalytic amount of Raney Nickel to the suspension.
-
Stir the mixture at room temperature (25°C) under a hydrogen atmosphere.
-
Monitor the reaction for 7 hours or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-Aminophenyl)-1-ethylpiperazine.
Application in the Synthesis of Kinase Inhibitors: The Case of Infigratinib
The 4-(4-aminophenyl)-1-ethylpiperazine intermediate is a key component in the synthesis of complex drug molecules. For instance, a structurally similar core is utilized in the synthesis of Infigratinib, a selective fibroblast growth factor receptor (FGFR) kinase inhibitor.
Experimental and Synthetic Workflows
The following diagram illustrates the general synthetic workflow from the starting materials to the key amino intermediate, which is a precursor for further drug synthesis.
Application Notes and Protocols for Nitrophenylpiperazines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperazines (NPPs) are a versatile class of chemical compounds extensively utilized in drug discovery and development. The unique structural features of the nitrophenyl and piperazine moieties allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. NPP derivatives have shown significant potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This document provides detailed experimental protocols and application notes for working with nitrophenylpiperazines, covering their synthesis, handling, and characterization in key biochemical and cell-based assays.
Safety, Handling, and Storage
Proper handling and storage of nitrophenylpiperazine compounds are crucial to ensure researcher safety and maintain compound integrity.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][3]
-
Ventilation : Handle nitrophenylpiperazine powders and solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Contact Avoidance : Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][4]
-
Storage : Store nitrophenylpiperazine compounds in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][2] Keep containers tightly closed.[1][2]
-
Disposal : Dispose of waste containing nitrophenylpiperazines as hazardous chemical waste in accordance with local, regional, and national regulations.[1]
Synthesis and Characterization
A general method for the synthesis of nitrophenylpiperazine derivatives involves the N-arylation of a piperazine derivative with a substituted nitrobenzene.
General Synthesis Protocol for 4-Nitrophenylpiperazine Derivatives[5]
This protocol describes a one-pot synthesis method.
-
A mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80 °C for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into water.
-
The resulting precipitate is filtered and dried to yield the final product.
Analytical Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure of the synthesized compounds.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule.[5]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compounds. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can enhance UV detection.[6]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compounds.
Application 1: Tyrosinase Inhibition for Hyperpigmentation Disorders
Nitrophenylpiperazine derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5][7][8] This makes them promising candidates for the treatment of hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 |
| 4k | 3-Pyridine | Not specified | 82.68 |
| 4l | Indole | Not specified | 72.55 |
| Kojic Acid | (Reference) | Not specified | 16.67 |
Data adapted from Asadi et al., 2024.[5]
Experimental Protocol: Tyrosinase Inhibitory Assay[8]
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagents :
-
Mushroom tyrosinase (500 U/ml in phosphate buffer)
-
L-DOPA (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
-
Procedure :
-
In a 96-well microplate, add 160 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture for a specified time.
-
Initiate the reaction by adding 10 µL of L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Melanin Synthesis Inhibition
Caption: Inhibition of the melanin synthesis pathway by nitrophenylpiperazine derivatives.
Application 2: Modulation of G-Protein Coupled Receptors (GPCRs)
Arylpiperazine derivatives, including those with a nitrophenyl group, are known to interact with a variety of GPCRs, such as dopamine, serotonin, and adrenergic receptors.[8][9][10] This makes them valuable scaffolds for developing drugs for neurological and cardiovascular disorders.
Quantitative Data: GPCR Binding Affinities
| Compound Class | Receptor Target | Ligand/Derivative | Binding Affinity (Ki, nM) |
| Nitrophenylpiperazine Analog | Dopamine D3 | Compound 6a | 1.4 ± 0.21 |
| Nitrophenylpiperazine Analog | Dopamine D2 | Compound 6a | > 500 |
| Quipazine Buspirone Analog | Serotonin Transporter (SERT) | Compound 11 | High Affinity (qualitative) |
| Arylpiperazine Derivative | α1-Adrenoceptor | Compound 5 | 2.1 |
| Arylpiperazine Derivative | α2-Adrenoceptor | Compound 5 | 128.2 |
Data adapted from multiple sources.[2][8][9][11]
Experimental Protocol: Radioligand Binding Assay[5][12]
This protocol is a general method for determining the binding affinity of a test compound to a specific receptor.
-
Materials :
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 or CHO cells).
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors).
-
Test compound (nitrophenylpiperazine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis :
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: GPCR Functional Assays
Caption: General workflow for cell-based GPCR functional assays.
Experimental Protocol: cAMP Accumulation Assay[13][14][15]
This assay is used for GPCRs that couple to Gs or Gi proteins, modulating the levels of cyclic AMP (cAMP).
-
Materials :
-
Cells expressing the target GPCR.
-
Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).
-
A known agonist for the target receptor.
-
Test compound (nitrophenylpiperazine derivative).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).
-
-
Procedure (Gs-coupled receptor, antagonist mode) :
-
Seed the cells in a 384-well plate and incubate overnight.
-
Remove the culture medium and add the assay buffer containing the PDE inhibitor.
-
Add serial dilutions of the test compound and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add the agonist at a concentration that produces approximately 80% of its maximal response (EC80).
-
Incubate for the optimal stimulation time (e.g., 30 minutes).
-
Lyse the cells and detect the accumulated cAMP according to the kit manufacturer's protocol.
-
-
Data Analysis :
-
Generate a dose-response curve by plotting the cAMP signal against the concentration of the test compound.
-
Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP production.
-
Signaling Pathway: Gs and Gq Coupled GPCRs
Caption: Common GPCR signaling pathways modulated by nitrophenylpiperazines.
Conclusion
Nitrophenylpiperazines represent a privileged scaffold in medicinal chemistry with demonstrated activity against a range of important biological targets. The experimental protocols and data presented here provide a foundation for researchers to effectively synthesize, characterize, and evaluate these compounds in relevant biochemical and cellular assays. By understanding their interactions with targets such as tyrosinase and various GPCRs, the development of novel therapeutics based on the nitrophenylpiperazine core can be significantly advanced.
References
- 1. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluo-8 Calcium Flux Assay [protocols.io]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine. The information is designed to help overcome common experimental challenges and improve reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound, typically performed via a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial for identifying the root cause.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the reaction duration or moderately increasing the temperature.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for an efficient reaction rate.
-
Troubleshooting: While many SNAr reactions proceed at room temperature, heating can significantly increase the rate. A temperature range of 80-120°C is often effective for N-arylation reactions.[2] However, excessively high temperatures can lead to byproduct formation.
-
-
Inefficient Base: The choice and amount of base are critical for deprotonating the piperazine nitrogen, thus activating it as a nucleophile.
-
Troubleshooting: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the reaction.
-
Moisture in the Reaction: The presence of water can hydrolyze the aryl halide and deactivate the base.
-
Troubleshooting: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: How can I minimize the formation of the N,N'-bis-arylated piperazine byproduct?
Answer:
The formation of 1,4-bis(4-nitrophenyl)piperazine is a common side reaction when reacting piperazine derivatives with aryl halides.[6] Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.
Strategies to Promote Mono-N-Arylation:
-
Stoichiometry Control: Using an excess of N-ethylpiperazine relative to the 4-halonitrobenzene can statistically favor the formation of the mono-substituted product. A molar ratio of 1.5 to 2.0 equivalents of N-ethylpiperazine to 1 equivalent of the aryl halide is a good starting point.
-
Slow Addition of Aryl Halide: Adding the 4-halonitrobenzene solution dropwise to the reaction mixture containing N-ethylpiperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stopping the reaction as soon as the 4-halonitrobenzene has been consumed can prevent the slower formation of the bis-arylated byproduct.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the potential presence of unreacted starting materials and byproducts. A combination of techniques is often most effective.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.[7] This helps to remove water-soluble impurities and inorganic salts. The precipitate can then be collected by filtration.
-
Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate or chloroform.[3][7] The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Recrystallization: Recrystallization is an effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of solvents like methanol/ethyl acetate.[3][8][9]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is recommended.[7] A solvent system of hexane and ethyl acetate in a gradient elution is often effective for separating the desired product from impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting N-ethylpiperazine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base and a suitable solvent.[2][3]
Q2: Which is a better starting material: 4-fluoronitrobenzene or 4-chloronitrobenzene?
In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[10] This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. Therefore, 4-fluoronitrobenzene is typically more reactive and may allow for milder reaction conditions.
Q3: What is the role of the base in this synthesis?
The base, commonly a carbonate like K₂CO₃ or an inorganic hydroxide like NaOH, is essential to deprotonate the secondary amine of the N-ethylpiperazine. This generates a more potent nucleophile that can readily attack the electron-deficient aromatic ring of the 4-halonitrobenzene.
Q4: Can this reaction be performed in water?
While traditionally carried out in polar aprotic solvents, recent advancements have shown that SNAr reactions can be successfully performed in water using micellar catalysis with surfactants like TPGS-750-M.[4][5] This offers a more environmentally friendly alternative to conventional organic solvents.
Q5: Are there alternative synthetic methods to the SNAr reaction?
Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be an alternative for synthesizing aryl piperazines.[6] This method is particularly useful for less reactive aryl halides. However, it requires a palladium catalyst and specific ligands, which may add to the cost and complexity of the synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields for N-Arylation of Piperazine Derivatives
| Aryl Halide | Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-bis(2-chloroethyl)-4-nitroaniline | p-Anisidine | NaOH | DMF | 100 | 24 | 87 | [3] |
| N,N-bis(2-chloroethyl)-4-nitroaniline | p-Anisidine | NaOH | Toluene | Reflux | 24 | 88.5 | [3] |
| p-Chloronitrobenzene | 1-(4-methoxyphenyl)piperazine | K₂CO₃ | 1-Butanol | 120 | 29 | 37 | [11] |
| 4-Fluoronitrobenzene | N-ethylpiperazine | K₂CO₃ | DMSO | Room Temp | 10 | High (not specified) | Inferred from general methods |
Note: The yields are as reported in the literature for similar N-arylation reactions. Actual yields for the synthesis of this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via SNAr Reaction
This protocol is a generalized procedure based on common practices for SNAr reactions.
Materials:
-
4-Fluoronitrobenzene
-
N-Ethylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate (1.1 equivalents).
-
Add anhydrous DMSO to the flask to create a slurry.
-
To this slurry, add N-ethylpiperazine (1.0 equivalents).
-
In a separate flask, dissolve 4-fluoronitrobenzene (1.0 equivalents) in a minimal amount of anhydrous DMSO.
-
Slowly add the 4-fluoronitrobenzene solution to the stirring mixture of N-ethylpiperazine and potassium carbonate at room temperature.
-
Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (disappearance of the 4-fluoronitrobenzene spot on TLC), pour the reaction mixture into a beaker containing ice-cold water.
-
A yellow precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: SNAr reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. biotage.com [biotage.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cscanada.net [cscanada.net]
Technical Support Center: Purification of 1-Ethyl-4-(4-nitrophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-4-(4-nitrophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Based on the common synthesis route involving the reaction of 4-fluoronitrobenzene and N-ethylpiperazine, the primary impurities may include:
-
Unreacted starting materials: 4-Fluoronitrobenzene and N-ethylpiperazine.
-
Side products: Bis(4-nitrophenyl)piperazine, which can form if the piperazine nitrogen reacts twice. Other related N-arylpiperazines may also be present depending on the purity of the starting materials.[1]
-
Solvent residues: Residual high-boiling solvents used in the synthesis, such as DMSO.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For crude material with minor impurities, recrystallization is often a good first choice. For more complex mixtures, column chromatography provides superior separation.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be reliably determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from its impurities. The purity is calculated based on the relative peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the compound and identify the presence of impurities by comparing the spectra of the purified sample with that of a known standard or theoretical values.
-
Melting Point Analysis: A sharp and well-defined melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is cooling too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out. | Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly and undisturbed. If impurities are high, consider a preliminary purification by column chromatography. |
| No crystals form upon cooling. | The solution may be too dilute (too much solvent was used), or the compound is highly soluble in the cold solvent. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If the compound is still soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] The filtrate can be concentrated to obtain a second crop of crystals.[3] |
| Colored impurities remain in the crystals. | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. The column may be overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for N-arylpiperazines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Reduce the amount of crude material loaded onto the column. |
| Peak tailing of the product. | This compound is a basic compound and can interact strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel and improve the peak shape.[5] |
| Product does not elute from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent system (gradient elution). For example, start with a low percentage of a polar solvent and gradually increase its concentration. |
| Cracking of the silica gel bed. | Improper packing of the column or rapid changes in solvent polarity can cause the silica bed to crack, leading to poor separation. | Pack the column carefully using a slurry method to ensure a homogenous bed.[6] When running a gradient, ensure the change in solvent polarity is gradual. |
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (Crude) | Final Purity | Yield | Notes |
| Recrystallization | ~85% | >98% | 70-85% | Effective for removing minor impurities. Yield can be optimized by minimizing the amount of hot solvent used. |
| Column Chromatography | ~85% | >99.5% | 60-75% | More effective for complex mixtures. Yield may be lower due to losses on the column. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar N-arylpiperazine compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by performing thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, bubble-free bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the initial, least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Overcoming solubility issues with 1-Ethyl-4-(4-nitrophenyl)piperazine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 1-Ethyl-4-(4-nitrophenyl)piperazine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on the synthesis procedure and data for similar compounds, the recommended starting solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, it is crucial to use a stock solution in an organic solvent at a high concentration and then dilute it into the aqueous assay medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental results (typically <1%).
Q3: The compound is precipitating in my aqueous buffer. What can I do?
A3: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be cautious as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
-
Use a different co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol or methanol.
-
Adjust the pH: The piperazine moiety in the compound is basic. Therefore, adjusting the pH of your buffer to be more acidic might increase its solubility. However, ensure the pH is compatible with your experimental system.
-
Utilize solubilizing agents: Incorporating surfactants (e.g., Tween-80, Triton X-100) or cyclodextrins into your buffer can help to increase the solubility of hydrophobic compounds.
Q4: Can I heat the solution to dissolve the compound?
A4: Gentle heating can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to perform a stability test to ensure that heating does not affect the integrity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen organic solvent. | The compound may have very low solubility in that specific solvent. | Try a stronger organic solvent such as DMSO or DMF. Gentle warming and vortexing may also help. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has reached its solubility limit in the final buffer. | Lower the final concentration of the compound. Increase the percentage of co-solvent in the final solution, if permissible for the experiment. |
| Precipitation occurs over time during the experiment. | The compound is not stable in the aqueous solution at that concentration and temperature. | Prepare fresh dilutions immediately before use. Consider using a stabilizing agent like a surfactant or cyclodextrin. |
| Inconsistent results between experiments. | Variability in the dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution before each use. Use a consistent protocol for preparing working solutions. |
| Cell death or altered cell morphology observed in control wells (vehicle control). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically ≤0.5% for most cell lines). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 235.28 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.35 mg of this compound and place it in a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution in Aqueous Buffer for Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize precipitation. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer (resulting in a 100 µM solution with 1% DMSO).
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of the aqueous buffer in the well of a 96-well plate to get the final 10 µM concentration.
-
-
Mix thoroughly by gentle pipetting.
-
Use the freshly prepared dilutions immediately in your experiment.
Data Presentation
Table 1: Recommended Solvents and General Solubility Enhancement Strategies
| Solvent/Strategy | Recommendation/Starting Concentration | Notes |
| Primary Solvents | ||
| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Co-solvents | ||
| Ethanol | Moderate | Can be used as a co-solvent in aqueous solutions. |
| Methanol | Moderate | Another potential co-solvent. |
| Solubility Enhancers | ||
| Tween-80 | 0.01% - 0.1% (w/v) | A non-ionic surfactant that can improve solubility in aqueous media. |
| Triton X-100 | 0.01% - 0.1% (w/v) | Another common non-ionic surfactant. |
| β-Cyclodextrins | 1-10 mM | Can form inclusion complexes to enhance aqueous solubility. |
| pH Adjustment | ||
| Acidic Buffer (e.g., pH 5-6.5) | As tolerated by the experiment | The basic piperazine moiety may be protonated at lower pH, increasing solubility. |
Visualizations
Experimental Workflow for Solubility Testing
Caption: A general workflow for systematically testing the solubility of this compound.
Hypothetical Signaling Pathway Inhibition
Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activity of some nitrophenylpiperazine derivatives as tyrosinase inhibitors. The specific mechanism of this compound has not been confirmed.
Caption: Hypothetical inhibition of the tyrosinase enzyme in the melanin synthesis pathway.
References
Common side reactions in the synthesis of nitrophenylpiperazines
Welcome to the technical support center for the synthesis of nitrophenylpiperazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of nitrophenylpiperazines, focusing on side reactions and yield optimization.
Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, leading to a low yield of the desired mono-substituted nitrophenylpiperazine. What is this byproduct and how can I prevent it?
Answer: The most common side reaction in the synthesis of nitrophenylpiperazines is the formation of the 1,4-disubstituted (or N,N'-bis-arylated) piperazine. This occurs because after the first nitrogen atom of the piperazine ring is arylated, the second nitrogen atom remains nucleophilic and can react with another molecule of the nitroaryl halide.
Troubleshooting Strategies to Favor Mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the nitroaryl halide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.
-
Slow Addition of Electrophile: Adding the nitroaryl halide solution dropwise to the reaction mixture, especially at lower temperatures, helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second substitution on the already-formed mono-arylated product.[1]
-
Protecting Group Strategy: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group "blocks" one nitrogen atom, ensuring that the arylation occurs only at the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions.[1]
-
Control of Reaction Temperature: Monitor the reaction by TLC or LC-MS. High temperatures can sometimes favor the formation of the di-substituted product. Optimizing the temperature to the minimum required for the mono-substitution to proceed can improve selectivity.[1]
Question 2: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes?
Answer: Low yields in the Buchwald-Hartwig amination for this synthesis can be attributed to several factors related to the catalyst system and reaction conditions.
Troubleshooting Buchwald-Hartwig Amination:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For N-arylation of piperazines, sterically hindered biaryl phosphine ligands are often effective. If your yield is low, consider screening different ligands.
-
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting materials (which can be an issue with nitro-aromatics), switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
-
Solvent Effects: The insolubility of reagents is a common reason for reaction failure. Toluene, dioxane, and THF are frequently used. If you observe poor solubility, a more polar solvent might be necessary. Ensure all reagents are adequately dissolved at the reaction temperature.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. While the reactions are not extremely sensitive, ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent catalyst deactivation.
Quantitative Data Summary
The selectivity of the arylation of piperazine is highly dependent on the stoichiometry of the reactants. The following table summarizes the impact of the piperazine-to-electrophile ratio on the formation of mono- and di-substituted products.
| Electrophile | Piperazine Equivalents | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| 1-chloro-4-nitrobenzene | 1.0 | Low to Moderate | High |
| 1-chloro-4-nitrobenzene | 5.0 - 10.0 | High | Low to None |
| N-Boc-piperazine (1.2 eq) | 1.0 | >95 (before deprotection) | 0 |
Note: Yields are representative and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Selective Mono-N-arylation of Piperazine using an Excess
This protocol aims to maximize the yield of 1-(4-nitrophenyl)piperazine by using an excess of the piperazine nucleophile.
Materials:
-
1-chloro-4-nitrobenzene (1.0 eq)
-
Piperazine (10.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask, add piperazine and acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of 1-chloro-4-nitrobenzene in acetonitrile to the mixture at room temperature over 1 hour.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-arylated product.
Protocol 2: Mono-N-arylation using N-Boc-piperazine
This protocol ensures mono-substitution by using a mono-protected piperazine.
Materials:
-
1-chloro-4-nitrobenzene (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 1-chloro-4-nitrobenzene, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of toluene.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-1-(4-nitrophenyl)piperazine.
-
The Boc-protecting group can then be removed by standard methods (e.g., treatment with trifluoroacetic acid in dichloromethane).
Visualized Workflows and Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of nitrophenylpiperazine often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, especially when using nitro-activated aryl halides. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.
Caption: SNAr mechanism for nitrophenylpiperazine synthesis and the point of side product formation.
Troubleshooting Logic for Low Mono-substitution Yield
This diagram outlines a logical workflow for troubleshooting low yields of the desired mono-substituted product.
Caption: A troubleshooting workflow for addressing the formation of di-substituted byproducts.
References
Technical Support Center: Optimizing N-Arylation of Piperazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the N-arylation of piperazine, a critical reaction in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of piperazine in a direct question-and-answer format.
Question 1: Why is my Buchwald-Hartwig N-arylation reaction yield consistently low or failing entirely?
Answer: Low to non-existent yields in Buchwald-Hartwig aminations of piperazine can stem from several factors related to the catalyst, reagents, or general reaction conditions. A systematic approach to troubleshooting is essential.[1][2][3]
-
Catalyst & Ligand Issues: The choice of palladium precursor and phosphine ligand is critical and substrate-dependent.[2][3] An inactive catalyst is a common cause of failure. The active Pd(0) species may not be forming correctly from a Pd(II) precatalyst, or the chosen ligand may be inappropriate for the specific aryl halide.[3] For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands like RuPhos or XPhos.[1][3]
-
Inappropriate Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can cause decomposition of sensitive starting materials.[1][2] If decomposition is suspected, switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended.[1][2]
-
Solvent & Solubility: Poor solubility of reagents at the reaction temperature is a frequent reason for failure.[3] Toluene, dioxane, and THF are standard solvents.[1][2] If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[1]
-
Suboptimal Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[3][4] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.[1]
-
Atmosphere Control: While the reaction is not extremely sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst from deactivation.[3]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for diagnosing low-yield N-arylation reactions.
Table 1: Troubleshooting Summary for Low Yield in Buchwald-Hartwig N-Arylation
| Potential Cause | Observation / Symptom | Recommended Action | Citation |
| Catalyst/Ligand | Reaction stalls or does not start. | Screen different phosphine ligands (e.g., RuPhos, XPhos, BINAP). Ensure precatalyst is properly activated to Pd(0). | [1][2][3] |
| Base Selection | Starting material decomposes (TLC/LC-MS). | Switch from strong bases (NaOtBu) to weaker ones (K₃PO₄, Cs₂CO₃). | [1][2] |
| Solvent Effects | Reagents are not fully dissolved. | Change to a more polar aprotic solvent like t-butanol or use a co-solvent. | [1][2][3] |
| Temperature | Incomplete conversion after prolonged time. | Increase temperature incrementally (e.g., 80 °C to 110 °C) while monitoring reaction progress. | [1][3] |
| Atmosphere | Inconsistent results between runs. | Ensure glassware is oven-dried and the reaction is run under a properly maintained inert atmosphere (Ar or N₂). | [3] |
Question 2: How can I selectively synthesize the mono-N-arylated piperazine and avoid the N,N'-bis-arylated byproduct?
Answer: The formation of the N,N'-bis-arylated product is a common selectivity challenge due to the two reactive secondary amine sites on the piperazine ring. Control can be achieved through two primary strategies:
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 fold) relative to the aryl halide can statistically favor the mono-arylated product.[1] Slow addition of the aryl halide at a low temperature can further enhance selectivity.[1] However, this requires a subsequent separation of the product from the excess piperazine.
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-selectivity.[1] By protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, the arylation can be directed to the single remaining free amine. The Boc group can then be removed under acidic conditions after the C-N coupling is complete.[4][5]
Question 3: What are the best practices for purifying N-aryl piperazines, which are often basic and polar?
Answer: The basicity of the piperazine nitrogen can make purification by standard silica gel chromatography challenging, often leading to significant tailing of the product spot.[1]
-
Modified Column Chromatography: To mitigate tailing on acidic silica gel, add a small amount of a basic modifier to the eluent.[1] Typically, 0.1-1% triethylamine (Et₃N) or ammonia in methanol is effective.[1]
-
Acid-Base Extraction: This is a powerful technique for separating the basic piperazine product from non-basic impurities.[1] The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic N-aryl piperazine will be protonated and move into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be re-extracted back into an organic solvent.[1]
Question 4: Which catalytic system is better: Palladium-based (Buchwald-Hartwig) or Copper-based (Ullmann)?
Answer: Both palladium and copper-catalyzed systems are effective for N-arylation, but they have different advantages and challenges. The choice often depends on substrate scope, cost, and reaction conditions.
Table 2: Comparison of Common Catalytic Systems for N-Arylation of Piperazine
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann Condensation) | Citation |
| Catalyst | Palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper sources (e.g., CuI, Cu₂O) | [6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines, amino acids (e.g., L-proline) | [6] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | [6] |
| Temperature | Milder conditions (80-120 °C) | Higher temperatures required (100-160 °C) | [6] |
| Advantages | Broader substrate scope, milder conditions, higher yields for complex substrates. | Lower catalyst cost. | [6] |
| Challenges | High cost of catalyst and ligands, sensitivity to air/moisture. | Harsher conditions, potential for side reactions, narrower substrate scope. | [6] |
Experimental Protocols & Workflow
Experimental Workflow for Mono-N-Arylation
References
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of piperazine derivatives. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of Mono-N-Substituted Piperazine
Question: I am attempting a mono-N-alkylation or mono-N-arylation of piperazine, but I am consistently obtaining low yields of the desired product and significant formation of the di-substituted byproduct. What can I do to improve the selectivity for mono-substitution?
Answer: Achieving high selectivity for mono-substitution is a common challenge due to the presence of two reactive secondary amine groups in the piperazine ring. The formation of the N,N'-disubstituted product is a frequent side reaction. Here are several strategies to favor the formation of the mono-substituted product:
-
Use of Excess Piperazine: Employing a significant excess of piperazine (ranging from 3 to 10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1][2] This is a cost-effective, one-step method.[1] However, the removal of excess piperazine during purification can be challenging.[1]
-
Mono-Protection Strategy: Protecting one of the nitrogen atoms with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a highly effective method to ensure mono-substitution.[1][2] The reaction is clean with high selectivity, often yielding over 80% for the alkylation step.[1] This multi-step process, which involves protection, substitution, and deprotection, can sometimes lower the overall yield.[1]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture.[1] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] This one-pot method can provide good yields (60-89%), but the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate longer reaction times or activation of the alkylating agent.[1]
-
Slow Addition of Electrophile: Adding the electrophile slowly to the reaction mixture, especially at low temperatures, can help to control the reaction and minimize di-substitution.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction when the concentration of the mono-substituted product is at its maximum.[3]
Issue 2: Consistently Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: My Buchwald-Hartwig amination reactions to synthesize N-aryl piperazines are resulting in disappointingly low yields. What are the potential causes, and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][3] Here are key parameters to investigate for optimization:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for the success of the reaction.[2][3] For N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have proven effective.[4] If you are using older generation ligands like BINAP or DPEphos, the catalytic activity might be insufficient, particularly with less reactive aryl chlorides.[4] It is advisable to screen a variety of ligands and palladium sources.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to the active Pd(0) species.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, if your starting material is sensitive to strong bases, consider using weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Solvent Effects: The solubility of reagents can be a limiting factor. Toluene, dioxane, and THF are common solvents for this reaction.[2] If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[2]
-
Reaction Temperature and Time: Many N-arylation reactions require heating (typically between 80-110 °C) to proceed at a reasonable rate.[4] Suboptimal temperatures can lead to incomplete reactions or decomposition.[2]
Issue 3: Difficulty in Purifying Piperazine Derivatives
Question: I am struggling with the purification of my synthesized piperazine derivative. Standard silica gel chromatography results in significant tailing and poor separation. What are some effective purification techniques?
Answer: The basic nature of piperazine derivatives often leads to strong interactions with the acidic silica gel, causing streaking or tailing during column chromatography.[5] Here are several strategies to overcome purification challenges:
-
Modified Column Chromatography: To mitigate the issues with standard silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] This helps to neutralize the acidic sites on the silica gel and improve the elution of the basic product. Alternatively, using an amine-deactivated silica gel or a different stationary phase like alumina can be effective.[2]
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[3] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to deprotonate the piperazine, which can then be re-extracted into an organic solvent.[3]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3]
-
Salt Formation: Converting the piperazine derivative to a salt (e.g., hydrochloride or dihydrochloride) can facilitate purification by crystallization, as salts often have better-defined crystalline structures.[6] The free base can then be regenerated.
Data Presentation
The following table summarizes the effect of stoichiometry and the use of protecting groups on the yield of mono-substituted versus di-substituted products in the N-alkylation of piperazine.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
| Data sourced from BenchChem[2] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine by utilizing an excess of the piperazine starting material.[2]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol outlines the synthesis of mono-Boc-protected piperazine, a key intermediate for selective mono-functionalization.[3]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-piperazine.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in piperazine derivative synthesis.
Caption: Troubleshooting workflow for low yield in mono-N-substitution of piperazine.
Caption: Synthetic workflow for mono-N-functionalization of piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?
A1: Besides di-substitution, other common side reactions can include elimination reactions, particularly when using certain alkyl halides, ring-opening under harsh conditions, and over-oxidation, depending on the specific synthetic route.[2][3] Careful control of reaction conditions and the choice of reagents are crucial to minimize these undesired pathways.
Q2: How can I improve the solubility of my starting materials for a Buchwald-Hartwig amination?
A2: If you are experiencing solubility issues with your aryl halide or piperazine derivative in common solvents like toluene or dioxane, you could consider using a more polar aprotic solvent. In some cases, a co-solvent system might also improve solubility. Gently heating the reaction mixture can also help, but care must be taken to avoid decomposition of the catalyst or starting materials.
Q3: Are there any alternatives to the Boc protecting group for piperazine synthesis?
A3: Yes, while the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be employed.[2] These include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and the acetyl group, which can be removed by acid or base hydrolysis.[7] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q4: My purified piperazine derivative is an oil and fails to crystallize. What can I do?
A4: The failure of a product to crystallize can be due to the presence of residual solvent or impurities.[5] Ensure that all solvents are thoroughly removed under high vacuum. If impurities are suspected, further purification by column chromatography may be necessary.[5] If the product is indeed an oil at room temperature, you can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or cooling the sample to a lower temperature. Alternatively, converting the oily free base to a salt can often induce crystallization.
References
How to avoid impurities in 1-Ethyl-4-(4-nitrophenyl)piperazine production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, focusing on the avoidance and mitigation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary reactants?
A common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This involves the reaction of N-ethylpiperazine with 4-fluoronitrobenzene in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
Q2: What are the most likely impurities to be encountered during the synthesis of this compound?
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual N-ethylpiperazine and 4-fluoronitrobenzene.
-
Over-arylation Byproduct: Formation of 1,4-bis(4-nitrophenyl)piperazine due to the reaction of another molecule of 4-fluoronitrobenzene with the product.
-
Solvent and Base Residues: Residual DMSO and potassium carbonate.
Q3: How can I minimize the formation of the 1,4-bis(4-nitrophenyl)piperazine impurity?
The formation of the di-substituted byproduct, 1,4-bis(4-nitrophenyl)piperazine, is a common issue in piperazine chemistry.[2][3] To favor the desired mono-substitution, consider the following strategies:
-
Control Stoichiometry: Using a slight excess of N-ethylpiperazine relative to 4-fluoronitrobenzene can help to ensure the electrophile reacts with the more abundant starting amine.
-
Slow Addition: Adding the 4-fluoronitrobenzene dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second arylation event on the product molecule.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second substitution reaction, which may require a higher activation energy.
Q4: What analytical techniques are recommended for detecting impurities in my product?
To effectively identify and quantify impurities, a combination of the following analytical methods is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify the mass of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information about the product and can be used to identify and quantify impurities with distinct spectral signatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are pure and anhydrous. - Extend the reaction time and monitor progress by TLC or HPLC. - Consider a moderate increase in reaction temperature. |
| Product loss during workup. | - Optimize the precipitation process by adjusting the volume and temperature of the ice water used. - Ensure complete filtration and washing of the precipitate. | |
| Presence of Unreacted Starting Materials | Incorrect stoichiometry or insufficient reaction time. | - Use a slight excess of N-ethylpiperazine. - Increase the reaction time. - Purify the crude product via recrystallization or column chromatography. |
| High Levels of 1,4-bis(4-nitrophenyl)piperazine | Reaction conditions favoring di-substitution. | - Add 4-fluoronitrobenzene slowly to the reaction mixture. - Use a larger excess of N-ethylpiperazine. - Consider running the reaction at a lower temperature for a longer duration. |
| Poor Reproducibility | Sensitivity to trace impurities or atmospheric moisture. | - Use high-purity, anhydrous reagents and solvents.[2] - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[1]
-
Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (1.1 eq).
-
Addition of N-ethylpiperazine: Stir the mixture at room temperature for 10 minutes. Slowly add N-ethylpiperazine (1.0 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Purity Analysis by HPLC
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
This method should allow for the separation of the product from starting materials and the common di-substituted impurity.
Visualizing the Chemistry
Synthetic Pathway
Caption: Synthetic route to this compound.
Impurity Formation Pathway
Caption: Formation of the over-arylation impurity.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A common and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and N-ethylpiperazine. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) at room temperature.[1]
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges in scaling up the synthesis of this compound include:
-
Reaction Control and Heat Management: The SNAr reaction can be exothermic, and improper heat dissipation on a larger scale can lead to side reactions and impurities.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants, reagents, and solvent in a large reactor is critical for consistent reaction progress and yield.
-
Side Product Formation: The formation of bis-arylated piperazine is a potential side reaction that needs to be minimized.[2]
-
Product Isolation and Purification: Isolating and purifying large quantities of the product to meet required specifications can be challenging.
Q3: How can the formation of the N,N'-bis-arylated piperazine byproduct be minimized?
The formation of the bis-arylated byproduct can be controlled by:
-
Stoichiometry Control: Using a slight excess of N-ethylpiperazine can favor the mono-arylated product.
-
Slow Addition: Adding the 4-fluoronitrobenzene slowly to the reaction mixture containing N-ethylpiperazine can help maintain a low concentration of the electrophile, reducing the likelihood of a second arylation.
-
Protecting Groups: For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable strategy. The protecting group can be removed after the arylation step.
Q4: What purification techniques are suitable for large-scale production?
For large-scale purification, the following methods are commonly employed:
-
Crystallization: This is often the most efficient and cost-effective method for purifying large quantities of solid products. A suitable solvent system needs to be identified to achieve high purity and yield.
-
Column Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. It is typically used when crystallization is not feasible or for removing closely related impurities.
Troubleshooting Guides
Low or Inconsistent Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using in-process controls like TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the quality and reactivity of starting materials. |
| Suboptimal Reaction Temperature | - For SNAr reactions, ensure the temperature is appropriate to drive the reaction to completion without causing degradation. While room temperature can work, gentle heating might be necessary. - On a large scale, ensure efficient heat transfer to maintain a consistent temperature throughout the reactor. |
| Poor Mixing | - In a large reactor, ensure the stirrer design and speed are adequate for efficient mixing of the reaction mixture. - Consider the use of baffles in the reactor to improve mixing. |
| Side Reactions | - To minimize bis-arylation, use a slight excess of N-ethylpiperazine or control the addition rate of 4-fluoronitrobenzene. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. - Optimize the purification method (e.g., recrystallization solvent system, chromatography eluent) to effectively separate the product from unreacted starting materials. |
| Formation of Bis-arylated Impurity | - Adjust the stoichiometry of reactants (increase the excess of N-ethylpiperazine). - Implement slow, controlled addition of the aryl halide. - Consider a protecting group strategy for the piperazine nitrogen if high purity is critical. |
| Solvent and Reagent-Related Impurities | - Ensure the use of high-purity solvents and reagents. - Perform appropriate work-up procedures to remove residual solvents and inorganic salts. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluoronitrobenzene | 141.10 | 2.0 g | 14.2 mmol |
| N-Ethylpiperazine | 114.19 | 1.62 g (1.8 mL) | 14.2 mmol |
| Anhydrous K₂CO₃ | 138.21 | 2.2 g | 15.9 mmol |
| DMSO | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add 4-fluoronitrobenzene (2.0 g, 14.2 mmol) and anhydrous potassium carbonate (2.2 g, 15.9 mmol) to dimethyl sulfoxide (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Dry the solid product under vacuum to obtain this compound.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Characterization of Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the characterization of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
General Handling & Stability
Q1: My piperazine compound is difficult to weigh accurately and seems to change consistency. What is happening?
A1: This is likely due to the hygroscopic nature of many piperazine compounds. Hygroscopic substances readily attract and absorb moisture from the atmosphere. Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough environmental moisture to dissolve itself.[1] This moisture absorption leads to several laboratory issues:
-
Inaccurate Weighing: The measured weight will be higher than the actual amount of the pure compound, leading to errors in concentration calculations.[1]
-
Handling Difficulties: The powder may become sticky and clump, making it difficult to transfer and handle.[1]
-
Chemical Degradation: The presence of water can promote hydrolysis and other degradation pathways.[1]
Troubleshooting:
-
Storage: Always store hygroscopic piperazine derivatives in tightly sealed containers within a desiccator containing a drying agent like silica gel.[1]
-
Handling: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box. If not available, work quickly and ensure all glassware is perfectly dry. [cite: 7]
Q2: My experimental results using a piperazine derivative are inconsistent over time. Could this be a stability issue?
A2: Yes, inconsistent results are a common sign of compound degradation.[2] Piperazine derivatives can be susceptible to several degradation pathways, including oxidation, hydrolysis, and pH-related decomposition.[2] The stability is highly dependent on the specific substituents, storage conditions, and formulation.[3][4][5] For example, phenylpiperazines tend to be less stable than benzylpiperazines, with some showing significant degradation after 6 months regardless of storage conditions.[4][5]
Troubleshooting Workflow for Stability Issues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: Why are the proton NMR (¹H NMR) signals for my piperazine compound broad and poorly resolved at room temperature?
A3: This is a classic characteristic of piperazine derivatives and is typically caused by two dynamic processes that are occurring at an intermediate rate on the NMR timescale:
-
Ring Inversion: The piperazine ring undergoes a conformational change between two chair forms.
-
Amide Bond Rotation: For N-acyl or N-aroyl substituted piperazines, there is restricted rotation around the C-N amide bond due to its partial double-bond character. This creates different rotational isomers (rotamers).[6]
At room temperature, the rate of these exchanges is often just right to cause significant line broadening.
Troubleshooting:
-
Variable Temperature (VT) NMR: Run the NMR experiment at different temperatures.
-
At higher temperatures: The exchange processes become faster, and you will typically observe sharp, averaged signals.
-
At lower temperatures: The exchange slows down, and you may be able to resolve distinct signals for each conformer or rotamer.[6] For many piperazines, distinct conformers can be observed below -10 °C.[6]
-
Q4: My ¹³C NMR spectrum shows more signals than expected for my symmetrically substituted piperazine. Why?
A4: This is also due to the slow conformational exchange on the NMR timescale, as described in Q3. If the ring inversion or amide bond rotation is slow enough at the analysis temperature, carbons that would be chemically equivalent in a rapidly exchanging system will appear as distinct signals in the spectrum.[7] For example, a symmetrically N,N'-diacylated piperazine can show four separate signals for the ring carbons at low temperatures.[6]
Mass Spectrometry (MS)
Q5: I'm having trouble interpreting the mass spectrum of my piperazine derivative. What are the common fragmentation patterns?
A5: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, but some general pathways are common. Cleavage of the C-N bonds within the piperazine ring and the bonds to its substituents are typical.[8]
-
Benzylpiperazines (e.g., BZP): A common and high-abundance fragment is at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group.
-
Phenylpiperazines (e.g., mCPP): Often show characteristic fragments at m/z 119, m/z 70, and m/z 56.
-
General Ring Cleavage: The piperazine ring can cleave to produce characteristic fragments.
Data Summary: Common Fragments in Mass Spectrometry
| Piperazine Class | Common Fragment (m/z) | Description |
| Benzylpiperazines (BZP) | 91 | Tropylium ion from benzyl group |
| Phenylpiperazines | 119, 70, 56 | Characteristic ring and substituent fragments |
| TFMPP | 188, 174 | Fragments related to the trifluoromethylphenyl group |
| mCPP | 154, 140 | Fragments related to the chlorophenyl group |
Q6: How can I distinguish between N1 and N4 substituted piperazine regioisomers using MS?
A6: Distinguishing regioisomers can be challenging as they have the same molecular weight and may produce very similar mass spectra.[9] While minor differences in the relative intensity of fragment ions might be observed, this is often not sufficient for unambiguous identification.[9] The most reliable approach is to couple the mass spectrometer with a chromatographic separation technique (GC-MS or LC-MS) that can separate the isomers based on their physical properties before they enter the mass analyzer.[10][11]
High-Performance Liquid Chromatography (HPLC)
Q7: My piperazine compound shows significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?
A7: Peak tailing for basic compounds like piperazines is a frequent issue in reverse-phase HPLC. It is often caused by strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting HPLC Peak Tailing
Q8: Piperazine itself has no strong UV chromophore. How can I detect it at low levels using HPLC?
A8: For piperazine and derivatives lacking a UV-active group, several strategies can be employed:
-
Alternative Detection: Use universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[12]
-
Chemical Derivatization: React the piperazine with a derivatizing agent to attach a UV-active or fluorescent tag. A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to form a stable, UV-active product that can be detected at low levels.[13][14]
Experimental Protocols
Protocol 1: General HPLC Method Development for a Piperazine Derivative
This protocol provides a starting point for developing a reverse-phase HPLC method.
-
Column Selection: Begin with a standard, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). If tailing is severe, consider a column with a different stationary phase or a mixed-mode column designed for basic compounds.[2][12]
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The low pH helps to protonate the piperazine and minimize interactions with silanols.[15]
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a relevant wavelength if the derivative has a chromophore. If not, use MS or ELSD.[12]
-
Gradient: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.
-
-
Optimization:
Protocol 2: Stability Assessment in Biological Matrix (e.g., Plasma)
This protocol is used to assess the stability of a piperazine compound in plasma at a specific temperature (e.g., 37°C).[16]
-
Sample Preparation: Prepare a stock solution of the piperazine compound in a suitable solvent (e.g., DMSO). Spike this into fresh plasma to achieve a final concentration of 1-10 µM. Ensure the final solvent concentration is low (<1%).[16]
-
Incubation: Incubate the spiked plasma solution in a water bath at 37°C.[16]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Quenching: Immediately stop any enzymatic degradation by adding a 2-3 fold volume of cold acetonitrile containing an internal standard. This will also precipitate plasma proteins.[16]
-
Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to T=0.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ojp.gov [ojp.gov]
- 12. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-Ethyl-4-(4-nitrophenyl)piperazine and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of piperazine derivatives, with a focus on contextualizing the potential biological profile of 1-Ethyl-4-(4-nitrophenyl)piperazine. While direct experimental data on the bioactivity of this compound is limited in publicly available literature, this document compiles and compares data from structurally related piperazine compounds to infer its potential activities and guide future research. The comparison encompasses antimicrobial effects and interactions with key neurological targets.
Introduction to Piperazine Bioactivity
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] Its unique physicochemical properties allow for substitution at the 1 and 4 positions, enabling the fine-tuning of pharmacological profiles. This has led to the development of piperazine-containing drugs for use as antipsychotics, antidepressants, anxiolytics, and antimicrobial agents. This guide will explore some of these activities in the context of this compound.
Comparative Bioactivity Data
To provide a framework for understanding the potential bioactivity of this compound, the following tables summarize the activities of related piperazine derivatives.
Antimicrobial Activity
While some arylpiperazines have demonstrated broad-spectrum antimicrobial activity, the available data on nitrophenylpiperazine derivatives is sparse and, in some cases, indicates a lack of activity.
Table 1: In Vitro Antibacterial Activity of Selected Piperazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Structure | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | ![]() | Not Available | Not Available | |
| Naphthalene Derivative (4d) | Naphthalene-CH(OH)-CH2-piperazine-(4-nitrophenyl) | Inactive | Inactive | [2] |
| NPDM | Pleuromutilin derivative containing 1-(4-nitrophenyl)piperazine | 0.125 (MRSA) | Not Available | [3] |
| Ciprofloxacin (Reference) | ![]() | 0.25 - 1 | 0.015 - 1 | [4] |
Note: The naphthalene derivative (4d) containing the 4-nitrophenylpiperazine moiety was found to be inactive against both Gram-positive and Gram-negative bacteria at the tested concentrations.[2] However, a more complex derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
Receptor Binding Affinity
Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The affinity for these receptors is highly dependent on the nature of the aryl substituent.
Table 2: In Vitro Receptor Binding Affinity of Selected Piperazine Derivatives (Ki in nM)
| Compound/Derivative | Structure | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Reference |
| This compound | ![]() | Not Available | Not Available | |
| 1-(4-Nitrophenyl)piperazine (pNPP) | ![]() | Not Available (Acts as a releasing agent) | Not Available | |
| 1-Phenylpiperazine | ![]() | 880 (EC50 for release) | 2530 (EC50 for release) | |
| GBR 12909 | ![]() | 4736-fold selective for DAT over SERT | High Affinity | [5] |
Note: 1-(4-Nitrophenyl)piperazine (pNPP) has been characterized as a selective partial serotonin releasing agent, suggesting an interaction with the serotonin transporter, though direct binding affinity (Ki) data is not specified.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A suspension of the microorganism is prepared in the appropriate broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Radioligand Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Serotonin Transporter - SERT, or Dopamine Transporter - DAT)
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the experimental workflow for determining bioactivity and a potential signaling pathway that arylpiperazines may modulate.
Conclusion and Future Directions
The bioactivity of piperazine derivatives is highly dependent on the nature of the substituents at the 1 and 4 positions. Based on the available data for structurally similar compounds, this compound is unlikely to possess potent, broad-spectrum antibacterial activity on its own. However, its incorporation into more complex molecular scaffolds, as seen with the pleuromutilin derivative NPDM, may contribute to significant antimicrobial efficacy.
Furthermore, the presence of the 4-nitrophenyl group suggests a potential for interaction with monoamine transporters, similar to its parent compound, 1-(4-nitrophenyl)piperazine. The ethyl group at the 1-position will likely modulate this activity, but the precise effect on binding affinity and selectivity for SERT, DAT, and other receptors remains to be experimentally determined.
Future research should focus on the direct in vitro evaluation of this compound in a panel of antimicrobial and receptor binding assays to definitively characterize its bioactivity. These studies will provide the necessary data to either confirm the inferred lack of antimicrobial activity or uncover novel pharmacological properties, thereby guiding its potential application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine and Other Nitrophenyl Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Ethyl-4-(4-nitrophenyl)piperazine and other nitrophenyl compounds, focusing on their performance in various research applications. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those in the fields of medicinal chemistry, pharmacology, and drug discovery.
Overview of Nitrophenyl Compounds in Research
Nitrophenyl compounds, characterized by the presence of a nitro group attached to a phenyl ring, are a versatile class of molecules with a wide range of biological activities. The nitro group, being a strong electron-withdrawing group, significantly influences the physicochemical properties of the parent molecule, often enhancing its biological efficacy.[1] These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and enzyme inhibitory agents.[2] The piperazine moiety, a six-membered ring containing two nitrogen atoms, is another important pharmacophore known to impart a variety of biological activities.[3] The combination of nitrophenyl and piperazine moieties in compounds like this compound has led to the discovery of novel therapeutic agents.
Comparative Analysis of Biological Activities
This section details the comparative performance of this compound and related nitrophenyl compounds in two key research areas: tyrosinase inhibition and antimicrobial activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the development of treatments for hyperpigmentation disorders.[4] A recent study investigated a series of novel 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[4][5]
The following table summarizes the tyrosinase inhibitory activity (IC50 values) of various 4-nitrophenylpiperazine derivatives. A lower IC50 value indicates greater potency.
| Compound ID | R Group (Substitution on Piperazine Nitrogen) | IC50 (μM)[4] |
| Reference | This compound | Data Not Available in the specific study |
| 4a | Benzyl | 174.71 |
| 4b | 2-Bromobenzyl | > 200 |
| 4c | 2,4-Dichlorobenzyl | > 200 |
| 4d | 4-Nitrobenzyl | > 200 |
| 4e | 3-Nitrobenzyl | > 200 |
| 4f | 2-Chloro-4-nitrobenzyl | > 200 |
| 4l | Indole-3-acetyl | 72.55 |
| Kojic Acid (Standard) | - | 16.69 |
Note: While the specific IC50 value for this compound was not provided in this comparative study, the data for other derivatives with different substituents on the piperazine nitrogen highlights the structure-activity relationship.
The inhibitory activity against mushroom tyrosinase was determined spectrophotometrically.[4][6]
-
Preparation of Solutions:
-
A 50 mM phosphate buffer (pH 6.8) was prepared.
-
Mushroom tyrosinase (500 U/mL) was dissolved in the phosphate buffer.
-
Test compounds and the standard inhibitor (kojic acid) were dissolved in DMSO to prepare stock solutions.
-
L-DOPA was used as the substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, 160 µL of phosphate buffer, 10 µL of mushroom tyrosinase solution, and 10 µL of the test compound solution were added to each well.
-
The plate was incubated at 25°C for 10 minutes.
-
Following incubation, 20 µL of L-DOPA solution was added to initiate the enzymatic reaction.
-
The absorbance was measured at 490 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Role of tyrosinase in melanin synthesis and its inhibition.
Antimicrobial Activity
Piperazine derivatives, including those with a nitrophenyl moiety, have been widely investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][7][8]
The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| Naphthalene-based piperazine 4d | 1-(4-nitrophenyl)piperazine | S. aureus | Inactive | |
| B. subtilis | Inactive | |||
| E. coli | Inactive | |||
| K. pneumoniae | Inactive | |||
| Naphthalene-based piperazine 4b | 4-ethylpiperazine | E. coli | 6 (Zone of Inhibition in mm at 200µg/ml) | |
| K. pneumoniae | 6 (Zone of Inhibition in mm at 200µg/ml) | |||
| B. subtilis | 4 (Zone of Inhibition in mm at 200µg/ml) | |||
| Ciprofloxacin (Standard) | - | E. coli | - |
Note: In this specific study, the naphthalene-based derivative of 1-(4-nitrophenyl)piperazine (4d) was found to be inactive, while the derivative with an ethyl group on the piperazine (4b) showed activity. This highlights the significant impact of the overall molecular structure on antimicrobial efficacy.
The antimicrobial activity of the compounds is typically evaluated using the agar disk-diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2]
1. Agar Disk-Diffusion Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method (for MIC determination):
-
Preparation of Test Plates: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions as mentioned above.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: General workflow for antimicrobial screening of compounds.
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of preliminary structure-activity relationships for nitrophenylpiperazine derivatives:
-
For Tyrosinase Inhibition: The substitution on the piperazine nitrogen plays a crucial role. While simple alkyl or substituted benzyl groups did not show significant activity, the introduction of an indole moiety dramatically increased the inhibitory potency.[4] This suggests that a specific interaction of this substituent with the enzyme's active site is critical for inhibition.
-
For Antimicrobial Activity: The overall molecular framework is a key determinant of activity. In the case of the naphthalene-based piperazines, the presence of a 4-nitrophenyl group resulted in an inactive compound, whereas an ethyl group led to activity. This indicates that lipophilicity and steric factors introduced by different substituents significantly modulate the antimicrobial effect.
Conclusion
This guide provides a comparative overview of this compound and other nitrophenyl compounds, drawing upon available research data. While direct comparative studies are limited, the collated information highlights the therapeutic potential of this class of compounds, particularly as tyrosinase inhibitors and antimicrobial agents. The presented experimental protocols and structure-activity relationship insights can serve as a valuable resource for researchers in the design and development of novel nitrophenyl-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the pharmacological profile of this compound and its analogues.
References
- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Comparative Analysis
For Immediate Release
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, piperazine derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial efficacy of 1-Ethyl-4-(4-nitrophenyl)piperazine, placing its anticipated performance in context with established alternative antibiotics. This analysis is based on published data for structurally related nitrophenylpiperazine compounds to project a representative profile for the target molecule.
Executive Summary
While direct experimental data on the antimicrobial activity of this compound is not extensively available in current literature, analysis of closely related derivatives suggests a potential for moderate to significant antimicrobial activity. Notably, derivatives of 1-(4-nitrophenyl)piperazine have demonstrated activity against a range of bacteria and fungi.[1][2] For instance, a complex derivative incorporating the 4-nitrophenyl-piperazin-1-yl moiety has shown excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] However, it is also important to note that a naphthalene-based derivative containing a 4-(4-nitrophenyl)piperazine group was found to be inactive against several bacterial strains in one study, indicating that the overall molecular structure is a critical determinant of activity.
This guide will compare the projected antimicrobial profile of this compound with standard antibiotics such as Ciprofloxacin (a broad-spectrum fluoroquinolone), Ampicillin (a beta-lactam antibiotic), and Fluconazole (an antifungal).
Comparative Antimicrobial Efficacy
The following table summarizes the known antimicrobial data for comparator drugs and provides a projected efficacy for this compound based on related compounds. The data for the target compound should be considered hypothetical and for illustrative purposes pending direct experimental validation.
| Antimicrobial Agent | Class | Spectrum of Activity | Reported Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound (Projected) | Piperazine Derivative | Gram-positive & Gram-negative bacteria, Fungi | Data not available; projected to have variable activity based on derivatives. |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial (Gram-positive and Gram-negative) | S. aureus: 0.12 - >100, E. coli: 0.004 - >64, P. aeruginosa: 0.03 - >1024 |
| Ampicillin | Beta-lactam | Primarily Gram-positive, some Gram-negative bacteria | S. aureus: 0.06 - >256, E. coli: 2 - >1024 |
| Fluconazole | Azole Antifungal | Yeasts and some molds | C. albicans: 0.25 - >64 |
Experimental Protocols
The evaluation of antimicrobial efficacy for novel compounds like this compound typically involves standardized methodologies to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard procedure:
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture.[7]
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Plate Preparation: A standardized inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is measured to determine the susceptibility.
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, piperazine-based antimicrobials are known to act via several mechanisms. A primary proposed mechanism is the disruption of the microbial cell membrane.[8] The lipophilic nature of the piperazine ring and its substituents can facilitate insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
The diagram below illustrates a generalized workflow for the validation of antimicrobial efficacy.
Caption: Workflow for antimicrobial efficacy validation.
Conclusion
This compound belongs to a chemical class with demonstrated antimicrobial potential. While direct evidence of its efficacy is pending, a comparative analysis based on related compounds suggests it may exhibit activity against a range of microbial pathogens. Further investigation through standardized experimental protocols is essential to fully characterize its antimicrobial spectrum and potential as a future therapeutic agent. The methodologies and comparative data presented in this guide provide a framework for such validation studies.
References
- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. idstewardship.com [idstewardship.com]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Nitrophenylpiperazine Derivatives: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenylpiperazine derivatives across various therapeutic targets, supported by experimental data and detailed protocols.
The nitrophenylpiperazine scaffold has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to the phenyl ring, the piperazine core, and the terminal substituent dramatically influence the potency and selectivity of these compounds. This guide delves into the SAR of nitrophenylpiperazine derivatives as tyrosinase inhibitors, anticancer agents, and central nervous system (CNS) modulators, offering a valuable resource for the rational design of novel therapeutics.
Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. A recent study by Asadi et al. (2024) systematically investigated a series of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, providing valuable insights into their SAR.[1][2]
Quantitative Comparison of Tyrosinase Inhibitory Activity
The inhibitory potency of various 4-nitrophenylpiperazine derivatives against mushroom tyrosinase is summarized in the table below. The IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, are presented for comparison.
| Compound ID | R Group on Piperazine N1 | IC50 (µM)[2] |
| 4a | Phenyl | 174.71 |
| 4b | 2-Bromophenyl | > 200 |
| 4c | 2,4-Dichlorophenyl | > 200 |
| 4d | 4-Nitrophenyl | > 200 |
| 4e | 3-Nitrophenyl | > 200 |
| 4f | 2-Chloro-4-nitrophenyl | > 200 |
| 4k | 3-Pyridinyl | 82.68 |
| 4l | 3-Indolyl | 72.55 |
| Kojic Acid (Reference) | - | - |
Structure-Activity Relationship Summary:
-
Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact tyrosinase inhibitory activity. Halogen substitutions, such as bromo and dichloro (compounds 4b and 4c ), and nitro groups at the para or meta positions (compounds 4d and 4e ) did not enhance potency compared to the unsubstituted phenyl ring (compound 4a ).[2]
-
Replacement of the Terminal Phenyl Ring: Replacing the phenyl ring with heterocyclic moieties like pyridine (4k ) or indole (4l ) led to a notable improvement in inhibitory activity.[2] The indole derivative 4l was the most potent compound in this series, with an IC50 value of 72.55 µM.[1][2]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following protocol is a standard method for assessing the tyrosinase inhibitory activity of chemical compounds.
Materials:
-
Mushroom tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., kojic acid) in the appropriate solvent.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Melanin Biosynthesis Pathway
The following diagram illustrates the melanin biosynthesis pathway, highlighting the role of tyrosinase.
Caption: Melanin Biosynthesis Pathway and the inhibitory action of nitrophenylpiperazine derivatives.
Anticancer Activity: Targeting Cancer Cell Proliferation
The piperazine scaffold is present in numerous anticancer drugs, and nitrophenylpiperazine derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative nitrophenylpiperazine derivatives against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.
| Compound ID | R Group on Piperazine N1 | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| Compound A | 4-Fluorophenyl | 5.2[3] | 7.8[3] |
| Compound B | 4-Chlorophenyl | 3.9[3] | 6.1[3] |
| Compound C | 4-Bromophenyl | 3.5[3] | 5.5[3] |
| Compound D | 4-Nitrophenyl | 8.1[3] | 10.2[3] |
| Doxorubicin (Reference) | - | 0.8[3] | 1.2[3] |
Structure-Activity Relationship Summary:
-
Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the terminal phenyl ring generally enhances cytotoxic activity against both MCF-7 and HCT-116 cell lines compared to the nitro-substituted derivative.
-
Effect of Halogen: Among the halogenated derivatives, the activity appears to increase with the size of the halogen (Br > Cl > F).
-
Nitro Substitution: The presence of a nitro group at the para position of the terminal phenyl ring resulted in lower anticancer activity compared to the halogenated analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Some piperazine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the potential inhibitory role of nitrophenylpiperazine derivatives.
Central Nervous System (CNS) Activity: Modulation of Dopamine and Serotonin Receptors
Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly dopamine and serotonin receptors, making them attractive scaffolds for the development of drugs for neurological and psychiatric disorders.
Quantitative Comparison of Receptor Binding Affinity
The following table presents the binding affinities (Ki values) of representative arylpiperazine derivatives for the dopamine D2 and serotonin 5-HT1A receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | Aryl Group | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
| Compound E | 2-Methoxyphenyl | 15.6 | 1.2[7] |
| Compound F | 2,3-Dichlorophenyl | 8.9 | 25.1 |
| Compound G | 4-Nitrophenyl | 120.5 | 85.3 |
| Haloperidol (Reference) | - | 1.5 | 2500 |
| Buspirone (Reference) | - | 560 | 15 |
Structure-Activity Relationship Summary:
-
Aryl Substitution: The nature of the substituent on the phenyl ring of the arylpiperazine moiety is crucial for both affinity and selectivity.
-
Dopamine D2 Receptor: Electron-donating groups (e.g., 2-methoxy in Compound E ) and electron-withdrawing groups at specific positions (e.g., 2,3-dichloro in Compound F ) can lead to high affinity. The 4-nitrophenyl substitution (Compound G ) significantly reduces affinity for the D2 receptor.
-
Serotonin 5-HT1A Receptor: A 2-methoxyphenyl group (Compound E ) confers high affinity for the 5-HT1A receptor. In contrast, the 4-nitrophenyl group (Compound G ) leads to lower affinity.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A)
-
A specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling Pathways
The diagrams below illustrate the simplified signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.
This comparative guide underscores the significance of the nitrophenylpiperazine scaffold in medicinal chemistry. The presented data and protocols provide a solid foundation for the further exploration and development of these derivatives as potent and selective therapeutic agents for a range of diseases. Future studies should focus on expanding the SAR to other biological targets and optimizing the pharmacokinetic properties of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Synthetic Routes for 1-Ethyl-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three primary synthetic routes for the preparation of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The routes discussed include Nucleophilic Aromatic Substitution (SNAr) with different halogenated nitrobenzenes and a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This comparison aims to provide researchers with the necessary information to select the most suitable synthetic strategy based on factors such as reagent availability, reaction conditions, yield, and scalability.
Executive Summary
The synthesis of this compound can be efficiently achieved through several methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing either 4-fluoronitrobenzene or 4-chloronitrobenzene as the arylating agent, offers a straightforward and often high-yielding approach. A more contemporary and versatile alternative is the Palladium-catalyzed Buchwald-Hartwig amination, which, while requiring a catalyst system, provides excellent functional group tolerance and is amenable to a wider range of substrates.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: SNAr (from 4-Fluoronitrobenzene) | Route 2: SNAr (from 4-Chloronitrobenzene) | Route 3: Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoronitrobenzene, N-Ethylpiperazine | 1-Chloro-4-nitrobenzene, N-Ethylpiperazine | 1-Bromo-4-nitrobenzene, N-Ethylpiperazine |
| Key Reagents | K2CO3, DMSO | Strong Base (e.g., NaH, KHMDS), Aprotic Solvent (e.g., DMF, THF) | Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., XPhos), Base (e.g., Cs2CO3, NaOtBu) |
| Reaction Temperature | Room Temperature to moderate heating[1] | Elevated Temperatures | Room Temperature to elevated temperatures |
| Reaction Time | ~10 hours[1] | Variable, typically several hours | Variable, can be rapid with microwave irradiation |
| Catalyst Required | No | No | Yes |
| Typical Yield | High | Moderate to High | High to Very High |
| Key Advantages | Mild conditions, no catalyst needed, readily available starting material.[1] | Utilizes a potentially cheaper starting material than the fluoro- or bromo-analogs. | Broad substrate scope, high functional group tolerance, generally high yields.[2][3][4] |
| Key Disadvantages | DMSO can be difficult to remove completely. | Requires stronger bases and potentially higher temperatures compared to the fluoro- aalogue. | Requires an expensive and air-sensitive catalyst system, and inert atmosphere. |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution from 4-Fluoronitrobenzene
General Procedure: To a solution of 4-fluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in dimethyl sulfoxide (DMSO), N-ethylpiperazine (1.0 eq) is added dropwise at room temperature.[1] The reaction mixture is stirred for approximately 10 hours.[1] Upon completion, the mixture is poured into ice water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]
Route 2: Nucleophilic Aromatic Substitution from 1-Chloro-4-nitrobenzene
General Procedure: In a round-bottom flask under an inert atmosphere, 1-chloro-4-nitrobenzene (1.0 eq) and N-ethylpiperazine (1.1-1.5 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), (1.2-2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1-bromo-4-nitrobenzene (1.0 eq), N-ethylpiperazine (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand such as XPhos (2-10 mol%), and a base, typically cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu), (1.5-2.0 eq). Anhydrous toluene or dioxane is added as the solvent. The reaction vessel is sealed and heated to 80-110 °C (conventional heating) or subjected to microwave irradiation (e.g., 100 °C for 10-30 minutes) until completion.[5] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.
Mandatory Visualizations
Caption: Workflow for SNAr Synthesis.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Caption: Logical Relationship of Synthetic Routes.
References
- 1. This compound CAS#: 115619-00-6 [m.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Comparative In Silico Docking Analysis of Piperazine Derivatives Targeting Key Proteins
A detailed guide for researchers, scientists, and drug development professionals on the virtual screening and interaction analysis of substituted piperazine compounds. This document provides a comparative analysis of their potential efficacy against various biological targets, supported by quantitative data and standardized experimental protocols.
While specific in silico docking studies for 1-Ethyl-4-(4-nitrophenyl)piperazine are not extensively available in the public domain, the broader class of piperazine derivatives has been the subject of numerous computational studies. Piperazine and its analogues are recognized as versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide presents a representative comparison based on published data for various functionalized piperazine compounds, offering insights into their interactions with key protein targets implicated in different disease pathways. The methodologies and data presentation herein serve as a template for evaluating novel piperazine derivatives like this compound.
Comparative Docking Performance of Piperazine Derivatives
The following table summarizes the binding affinities and inhibitory concentrations of representative piperazine derivatives against various protein targets, as reported in different computational and experimental studies. This data provides a quantitative basis for comparing the potential efficacy of different substitutions on the piperazine core.
| Compound/Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | IC50 (µM) | Reference Compound | Reference Binding Affinity (kcal/mol) | Reference IC50 (µM) |
| Ciprofloxacin Hybrid 2b | S. aureus DNA gyrase | 1KZN | - | - | Ciprofloxacin | - | - |
| Ciprofloxacin Hybrid 5a | S. aureus DNA gyrase | 1KZN | - | - | Ciprofloxacin | - | - |
| Substituted Piperazine 1d | Acetylcholinesterase (AChE) | - | - | 2.23 | - | - | - |
| Substituted Piperazine 3c | Acetylcholinesterase (AChE) | - | - | 1.05 | - | - | - |
| Piperazine Derivative | Urease | - | - | 1.1 ± 0.01 | Thiourea | - | 21.30 ± 1.10 |
| Naphthalimide-Piperazine SA2 | Carbonic Anhydrase IX (CAIX) | - | -8.39 | - | SLC-0111 | - | - |
| Naphthalimide-Piperazine SA4 | Carbonic Anhydrase IX (CAIX) | - | - | - | SLC-0111 | - | - |
| Naphthalimide-Piperazine SA5 | Carbonic Anhydrase IX (CAIX) | - | - | - | SLC-0111 | - | - |
| Naphthalimide-Piperazine SA7 | Carbonic Anhydrase IX (CAIX) | - | - | - | SLC-0111 | - | - |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | E. coli (Target: DNA gyrase B) | 1KZN | -5.53 | - | Ciprofloxacin | - | - |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | C. albicans (Target: Lanosterol 14-alpha demethylase) | 1AI9 | -0.72 | - | Fluconazole | - | - |
Note: The binding affinities and IC50 values are extracted from multiple sources and may have been determined under different experimental and computational conditions.
Experimental Protocols
A standardized protocol for in silico molecular docking is crucial for reproducibility and valid comparison. The following methodology represents a typical workflow employed in the docking studies of piperazine derivatives.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of the piperazine derivative is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then energetically minimized using a suitable force field (e.g., MMFF94). For this compound, the structure can be obtained from chemical databases such as PubChem.[3]
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[4] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relax any steric clashes.
2. Molecular Docking Simulation:
-
Software: Autodock Vina, PyRx, or similar software is commonly used for molecular docking simulations.[4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid box are crucial parameters that need to be optimized for each target.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of the ligand-protein complex is estimated using a scoring function that calculates the free energy of binding. The results are typically reported in kcal/mol, with more negative values indicating a stronger binding affinity.[5][6]
3. Analysis of Docking Results:
-
Binding Pose Analysis: The top-ranked docking poses are visualized to analyze the interactions between the ligand and the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparison with Reference Compounds: The docking score and binding mode of the test compound are compared with those of a known inhibitor or the natural substrate of the target protein to validate the docking protocol and assess the potential of the test compound.
Visualizing Molecular Docking and Biological Pathways
To better understand the computational workflow and the biological context of the target proteins, the following diagrams have been generated using Graphviz.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | C12H16FN3O2 | CID 2947839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
Unveiling the Cross-Reactivity Profile of 1-Ethyl-4-(4-nitrophenyl)piperazine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Ethyl-4-(4-nitrophenyl)piperazine, a piperazine derivative with potential biological activities. Due to the limited publicly available data on the direct receptor binding profile of this compound, this guide leverages data from its close structural analog, para-nitrophenylpiperazine (pNPP), and related nitrophenylpiperazine derivatives. The performance of these compounds is compared with established atypical antipsychotic drugs—Clozapine, Risperidone, and Aripiprazole—which are known to interact with a range of biological targets. This guide aims to provide researchers with a valuable resource for assessing the potential for cross-reactivity and off-target effects in biological assays.
Executive Summary
para-Nitrophenylpiperazine (pNPP), a close analog of this compound, demonstrates high potency and selectivity as a partial serotonin-releasing agent, with an EC50 value ranging from 19 to 43 nM.[1] Notably, it shows negligible activity as a releasing agent for dopamine and norepinephrine.[1] In contrast, established antipsychotics like Clozapine, Risperidone, and Aripiprazole exhibit a broad spectrum of binding affinities across dopaminergic, serotonergic, and adrenergic receptors. Furthermore, derivatives of nitrophenylpiperazine have been identified as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This guide presents a detailed comparison of these activities, outlines experimental protocols for key assays, and provides visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data for pNPP and the selected alternative compounds.
Table 1: Activity Profile of para-Nitrophenylpiperazine (pNPP) as a Monoamine Releasing Agent
| Compound | Target | EC50 (nM) | Emax |
| para-Nitrophenylpiperazine (pNPP) | Serotonin Release | 19 - 43 | 57% |
| Dopamine Release | > 10,000 | Inactive | |
| Norepinephrine Release | > 10,000 | Inactive |
Source: Rothman et al., 2012[1]
Table 2: Receptor Binding Affinities (Ki, nM) of Comparator Drugs
| Target Receptor | Clozapine | Risperidone | Aripiprazole |
| Dopamine D2 | 16-68% occupancy | 3.13 | 0.34 |
| Serotonin 5-HT1A | - | - | 1.7 |
| Serotonin 5-HT2A | 5.4 | 0.16 | 3.4 |
| Adrenergic α1 | 1.6 | 0.8 | Low Affinity |
| Adrenergic α2 | - | 7.54 | Moderate Affinity |
| Histamine H1 | 1.1 | 2.23 | Low Affinity |
| Muscarinic M1 | 6.2 | - | Low Affinity |
Note: A lower Ki value indicates a higher binding affinity. Data compiled from various sources.[2][3][4]
Table 3: Tyrosinase Inhibitory Activity of a Nitrophenylpiperazine Derivative
| Compound | Target Enzyme | IC50 (µM) |
| 4l (indole-substituted nitrophenylpiperazine) | Mushroom Tyrosinase | 72.55 |
Source: A novel series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own studies.
Monoamine Release Assay
Objective: To determine the potency and efficacy of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from presynaptic nerve terminals.
Methodology:
-
Cell Culture: Use of HEK293 cells stably expressing the respective monoamine transporters (SERT, DAT, NET).
-
Transporter Substrate Loading: Pre-load the cells with a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
Compound Incubation: Incubate the pre-loaded cells with various concentrations of the test compound (e.g., pNPP).
-
Quantification of Release: Measure the amount of radiolabeled substrate released into the extracellular medium using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, Adrenergic α1).
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification of Binding: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay
Objective: To determine the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the tyrosinase enzyme solution to wells containing various concentrations of the test compound and a control without the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Biological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes discussed in this guide.
Caption: pNPP-mediated serotonin release pathway.
Caption: Workflow for a competitive radioligand receptor binding assay.
Caption: Principle of the tyrosinase inhibition assay.
Discussion and Conclusion
The available data suggests that this compound and its close analog, pNPP, are likely to exhibit a pharmacological profile distinct from that of typical antipsychotic drugs. The high potency and selectivity of pNPP for inducing serotonin release, coupled with its lack of activity at dopamine and norepinephrine transporters, points towards a primary serotonergic mechanism of action. This contrasts sharply with the multi-receptor binding profiles of Clozapine, Risperidone, and Aripiprazole, which are characterized by their interactions with a variety of dopamine, serotonin, and adrenergic receptors.
The finding that nitrophenylpiperazine derivatives can inhibit tyrosinase introduces another dimension to their potential biological effects and suggests a possible avenue for cross-reactivity in assays involving this or related enzymes.
Researchers utilizing this compound in biological assays should be mindful of its potential to primarily modulate the serotonin system. When interpreting results, particularly in complex biological systems, the possibility of off-target effects on tyrosinase or other unforeseen targets should also be considered. For studies requiring broader modulation of dopaminergic and serotonergic systems, established drugs like Clozapine, Risperidone, or Aripiprazole may serve as more appropriate reference compounds, depending on the specific receptor subtypes of interest.
Further investigation is warranted to fully characterize the receptor binding profile of this compound to provide a more complete understanding of its potential for cross-reactivity and to guide its use in future research.
References
Comparison Guide: Benchmarking 1-Ethyl-4-(4-nitrophenyl)piperazine Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the enzyme inhibitory activity of the compound 1-Ethyl-4-(4-nitrophenyl)piperazine (herein referred to as ENPP) against established inhibitors. Due to the limited public data on the specific enzyme targets of ENPP, this document uses a hypothetical data set to illustrate the benchmarking process against a well-characterized inhibitor, Trametinib, targeting the MEK1 kinase within the MAPK/ERK signaling pathway.[1][2] Researchers who have generated their own experimental data for ENPP can adapt this framework for their analysis.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary metric for an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency. The following table presents a hypothetical comparison of ENPP with the FDA-approved MEK1/2 inhibitor Trametinib.
Table 1: In Vitro Inhibitory Potency against MEK1 Kinase
| Compound | Target Kinase | IC50 (nM) | Notes |
| ENPP (Hypothetical) | MEK1 | 85 nM | Data shown is for illustrative purposes only. |
| Trametinib | MEK1 | 0.92 nM | Potent and highly selective MEK1 inhibitor. |
| Trametinib | MEK2 | 1.8 nM | Also shows high potency against MEK2 isoform. |
Data for Trametinib is sourced from publicly available literature. Data for ENPP is hypothetical and should be replaced with experimentally determined values.
Relevant Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that converts extracellular signals into intracellular responses, regulating processes like cell growth, proliferation, and differentiation.[1][3] The Ras-Raf-MEK-ERK pathway is a key component, and its hyperactivation is implicated in various cancers.[2] The benchmark inhibitor, Trametinib, targets MEK1 and MEK2, the kinases directly upstream of ERK.[4]
Caption: The MAPK/ERK signaling cascade with the point of inhibition for MEK-targeting compounds.
Experimental Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound like ENPP against a purified kinase enzyme, such as MEK1. This type of assay is a standard method for quantifying the potency of enzyme inhibitors.[4][5][6]
A. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for MEK1 activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Enzyme: Reconstitute purified, active MEK1 enzyme in kinase buffer to a working concentration (e.g., 2-5 nM).
-
Substrate: Prepare a solution of an inactive substrate, which is the direct downstream target of MEK1, such as ERK2.[4]
-
ATP: Prepare a solution of ATP at a concentration near the Km for the specific kinase (e.g., 100 µM). Using radioisotope-labeled ATP ([γ-³³P]-ATP) is a common, highly sensitive method.[6]
-
Test Compound (ENPP): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
B. Assay Procedure:
-
Compound Plating: Add the serially diluted ENPP and control inhibitor (e.g., Trametinib) to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Enzyme Addition: Add the MEK1 enzyme solution to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/Substrate mixture to all wells.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter paper, washing away unincorporated [γ-³³P]-ATP, and measuring the incorporated radioactivity with a scintillation counter.[7] Alternative non-radioactive methods include fluorescence-based or luminescence-based assays that measure ADP production (e.g., ADP-Glo).[8][9]
C. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro biochemical assay to determine inhibitor IC50 values.
Conclusion and Future Directions
This guide outlines a standard methodology for benchmarking the novel compound this compound against an established inhibitor like Trametinib. By determining the in vitro potency (IC50) and understanding the compound's effect on a key biological pathway, researchers can make informed decisions.
The hypothetical data suggests that while ENPP may have inhibitory activity, it is significantly less potent than the clinical benchmark Trametinib. The next steps for a compound like ENPP would involve:
-
Kinome Screening: Profiling the compound against a broad panel of kinases to determine its selectivity.[10] A highly selective inhibitor is often preferred to minimize off-target effects.
-
Cell-Based Assays: Validating the in vitro findings in cellular models by measuring the inhibition of ERK phosphorylation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ENPP to improve potency and selectivity, potentially guided by findings from related nitrophenylpiperazine compounds that have shown activity against other enzymes.[11]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phenylpiperazine Derivatives in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various phenylpiperazine derivatives in cellular models, focusing on their anticancer and neuroprotective properties. The information presented is collated from recent preclinical studies and aims to offer a clear, data-driven overview for researchers in drug discovery and development.
Anticancer Efficacy of Phenylpiperazine Derivatives
A growing body of evidence highlights the potential of phenylpiperazine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected phenylpiperazine derivatives, presenting their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency.
Table 1: Anticancer Activity of Quinoxalinyl–Piperazine Derivatives [1]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 30 | A549 | Lung Carcinoma | 5.73 ± 1.22 |
| Hela | Cervical Carcinoma | 0.03 ± 0.04 | |
| MCF-7 | Breast Carcinoma | 12.38 ± 3.62 | |
| SGC7901 | Gastric Carcinoma | 6.17 ± 1.62 |
Table 2: Anticancer Activity of Thiazolinylphenyl-Piperazine Derivatives [1]
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 21 | PC3 | Prostate Cancer | >50 |
| LNCaP | Prostate Cancer | 11.23 ± 1.09 | |
| MCF-7 | Breast Cancer | 39.42 ± 1.11 | |
| MDA-MB231 | Breast Cancer | 10.39 ± 0.98 | |
| Compound 22 | PC3 | Prostate Cancer | 42.11 ± 1.12 |
| LNCaP | Prostate Cancer | 9.89 ± 1.01 | |
| MCF-7 | Breast Cancer | 29.33 ± 1.07 | |
| MDA-MB231 | Breast Cancer | 9.88 ± 1.04 | |
| Compound 23 | PC3 | Prostate Cancer | 29.89 ± 1.08 |
| LNCaP | Prostate Cancer | 7.92 ± 0.99 | |
| MCF-7 | Breast Cancer | 24.12 ± 1.03 | |
| MDA-MB231 | Breast Cancer | 8.19 ± 1.01 |
Table 3: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways
| Cancer Cell Line | Cancer Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |
| Other Cancer Cell Lines | Various | 0.06 - 0.16 |
This derivative has been shown to potently inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.
Key Signaling Pathways in Anticancer Activity
The anticancer effects of several phenylpiperazine derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
Neuroprotective Efficacy of Arylpiperazine Derivatives
Certain arylpiperazine derivatives have been investigated for their potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal cell death. These compounds are of interest for their potential therapeutic application in neurodegenerative diseases.
Quantitative Data Summary
The neuroprotective effects of new arylpiperazine derivatives were evaluated in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).
Table 4: Neuroprotective Effect of Arylpiperazine Derivatives in SH-SY5Y Cells [2][3]
| Compound | Concentration (µM) | % Cell Viability (vs. H₂O₂-treated group) |
| Compound 9b | 1 | ~110% |
| 5 | ~125% | |
| Compound 12a | 1 | ~105% |
| 5 | ~115% |
Pre-treatment with these compounds for 3 hours at non-toxic concentrations of 1 µM and 5 µM demonstrated a significant protective effect against H₂O₂-induced cytotoxicity.[2]
Key Signaling Pathways in Neuroprotection
The neuroprotective actions of some arylpiperazine derivatives are linked to their ability to modulate dopaminergic and serotonergic signaling pathways, which play crucial roles in neuronal function and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability/Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Test compounds (phenylpiperazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the phenylpiperazine derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of the phenylpiperazine derivative for the specified time. Include untreated control cells.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the cells.[5][6]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[5][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6] Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Analytical Techniques for Piperazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine is crucial across various fields, from pharmaceutical quality control to clinical and forensic toxicology. This guide provides an objective comparison of the most common analytical techniques employed for piperazine quantification, supported by experimental data to inform methods selection and development.
Piperazine's chemical properties, specifically its lack of a strong chromophore, present a key analytical challenge, often necessitating derivatization or the use of more universal detection methods.[1][2] This comparison will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and other notable techniques, providing a clear overview of their respective strengths and limitations.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for piperazine quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of commonly employed methods based on published data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for piperazine analysis. Due to piperazine's poor UV absorbance, derivatization is often employed to enhance detection when using UV-Vis detectors.[1][2][3] Alternatively, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) can be used for direct detection.
| Parameter | HPLC-UV (with Derivatization) | HPLC-MS/MS | HPLC-ELSD |
| Limit of Detection (LOD) | 0.1175 ng/mL[4] | 0.4 - 1.6 µg/kg[2] | ~10 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.3525 ng/mL[4] | 1.0 - 5.2 µg/kg[2] | Not widely reported |
| Linearity Range | 0.3525 – 2.35 ng/mL[4] | 1 – 200 µg/kg[2] | Not widely reported |
| Precision (%RSD) | < 2%[4] | 1.55 - 8.39%[2] | Not widely reported |
| Key Advantages | Good sensitivity, readily available instrumentation. | High sensitivity and selectivity, suitable for complex matrices. | Universal detection, no need for chromophore. |
| Key Disadvantages | Requires derivatization step, which can add complexity and variability. | Higher instrumentation cost and complexity. | Lower sensitivity compared to MS and UV with derivatization. |
Gas Chromatography (GC)
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the quantification of volatile and semi-volatile compounds like piperazine and its derivatives. Derivatization is often necessary to improve the chromatographic properties and thermal stability of piperazine.
| Parameter | GC-MS |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL[5] |
| Linearity Range | 0 - 10 µg/mL[5] |
| Precision (%RSD) | Not explicitly stated, but method showed high accuracy and precision.[6] |
| Key Advantages | High sensitivity and selectivity, excellent separation efficiency. |
| Key Disadvantages | Derivatization is often required, not suitable for non-volatile derivatives. |
Other Techniques
Other analytical methods have also been successfully applied for piperazine quantification.
| Technique | Key Performance Characteristics | Key Advantages | Key Disadvantages |
| Capillary Electrophoresis (CE) | LOD and LOQ not specified, but validated for linearity, precision, and accuracy.[7] | Fast analysis, high separation efficiency.[7] | Can have lower sensitivity compared to chromatographic methods. |
| Spectrophotometry (Colorimetric) | Beer's law obeyed in the range of 4-20 µg/ml.[8] | Simple, cost-effective instrumentation.[8] | Lower sensitivity and selectivity, susceptible to interference.[8] |
| Titration | Official method in some pharmacopoeias, based on acid-base titration.[9] | Simple, no specialized equipment required. | Low sensitivity, not suitable for trace analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the key techniques discussed.
HPLC-UV with Pre-Column Derivatization
This method is based on the derivatization of piperazine with a UV-active agent to enable sensitive detection.
-
Derivatization:
-
React the piperazine-containing sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: A suitable reversed-phase column (e.g., C18 or a specialized column for basic compounds).[10][11]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and a buffer, run in isocratic or gradient mode.[1][12]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[1]
-
Detection: UV detection at the wavelength of maximum absorbance for the piperazine derivative (e.g., 340 nm for the NBD-Cl derivative).[1]
-
-
Quantification:
-
Construct a calibration curve using piperazine standards that have undergone the same derivatization procedure.
-
GC-MS Method
This protocol is suitable for the analysis of piperazine in various matrices, often requiring derivatization.
-
Sample Preparation:
-
Derivatization:
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
-
Injection Mode: Splitless injection is often used for trace analysis.[6]
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[14]
-
-
Quantification:
-
Use a deuterated internal standard to improve accuracy and precision.[10] A calibration curve is generated by analyzing standards of known concentrations.
-
Workflow and Pathway Visualizations
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the decision-making process for method selection.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 12. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




